Alisertib (MLN8237) is an orally available, investigational, small-molecule inhibitor that acts as a reversible and selective antagonist of Aurora A kinase (AURKA). As an ATP-competitive inhibitor, it specifically binds to the catalytic domain of Aurora A, disrupting its kinase activity and leading to profound mitotic defects and cell death in proliferating cancer cells [1] [2]. The compound, with the chemical formula C₂₇H₂₀ClFN₄O₄ and a molecular weight of 518.93 g/mol, belongs to the benzazepine class and has been evaluated in numerous clinical trials across various cancer indications, though it has not yet received regulatory approval for any specific use [2] [3].
The development of this compound stemmed from the observation that the Aurora A gene, located on chromosome 20q13.2, is frequently amplified and overexpressed across diverse cancer types [1] [4]. This amplification and overexpression are correlated with worsened patient prognosis, establishing Aurora A as an attractive target for cancer therapy [1]. Early efforts to identify Aurora kinase inhibitors led to the discovery of the pyrimidobenzazepine scaffold, which was subsequently optimized to enhance potency and selectivity, resulting first in MLN8054 and later in the improved compound this compound [5].
Aurora A is a serine/threonine kinase weighing 45.8 kDa, consisting of 403 amino acids with a central 251-amino acid catalytic domain flanked by non-catalytic N-terminal and C-terminal segments [6]. Its activity is tightly regulated throughout the cell cycle, peaking during G2/M phases. A critical event for Aurora A activation is the autophosphorylation of Threonine 288 (T288) within its activation loop, which induces a conformational change necessary for full kinase activity [4] [6]. Aurora A localization and function are further regulated by binding partners, most notably TPX2 (Targeting Protein for Xklp2), which protects the T288 phosphorylation from phosphatases and localizes Aurora A to spindle microtubules [4] [6].
Aurora A plays multiple essential roles in mitosis, including centrosome maturation and separation, bipolar spindle assembly, chromosome alignment, and cytokinesis [4] [7] [8]. By orchestrating these processes, Aurora A ensures the faithful segregation of chromosomes during cell division. Dysregulation of Aurora A, through overexpression or amplification, leads to genomic instability, a hallmark of cancer, by causing mitotic errors, centrosome amplification, and aneuploidy [1] [4].
This compound demonstrates high binding affinity and notable selectivity for Aurora A. In enzymatic assays, this compound inhibits Aurora A with an IC₅₀ of 1 nM, while its potency against Aurora B is significantly lower (IC₅₀ of 396.5 nM), resulting in approximately 200-fold selectivity for Aurora A over Aurora B in cellular contexts [1] [7]. This selectivity profile is crucial because Aurora A and Aurora B have distinct, non-overlapping functions in mitosis, and inhibiting each kinase leads to different cellular phenotypes and consequences [7].
Structural studies have revealed that this compound binds to the ATP-binding pocket of Aurora A's kinase domain, stabilizing an unusual conformation of the activation loop [5]. This binding mode not only inhibits the catalytic activity of Aurora A but, significantly, also induces an allosteric shift in the protein that disrupts its interaction with the oncoprotein N-Myc [1]. This kinase-independent function is particularly relevant in certain cancers like neuroblastoma, where Aurora A physically stabilizes N-Myc, protecting it from proteasomal degradation [1].
Table 1: Key Selectivity and Potency Parameters of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Aurora A IC₅₀ | 1 nM | Recombinant enzyme assay [5] |
| Aurora B IC₅₀ | 396.5 nM | Recombinant enzyme assay [7] |
| Cellular AurA pT288 IC₅₀ | 7 nM | HCT116 cells [5] |
| Cellular AurB pHisH3 IC₅₀ | 1.5 μM | HCT116 cells [5] |
| Selectivity (AurA vs. AurB) | ~200-fold | Cellular assays [1] |
| Proliferation GI₅₀ | 0.03 μM | HCT116 BrdU assay [5] |
Inhibition of Aurora A by this compound initiates a cascade of mitotic disruptions. The most immediate effect is the failure of centrosomes to mature and separate properly, leading to the formation of monopolar spindles [1] [7]. As exposure continues, cells may progress into mitosis with dysfunctional spindles, resulting in bipolar and multipolar spindles with widespread chromosome misalignment [1]. The diagram below illustrates the primary cellular consequences of Aurora A inhibition by this compound.
Cells typically experience a transient mitotic arrest due to activation of the spindle assembly checkpoint. However, this arrest is not maintained, and cells eventually undergo one of several fates: they may die directly from mitosis via apoptosis, or they may undergo "mitotic slippage," exiting mitosis without proper chromosome segregation or cytokinesis [1] [7]. This slippage results in the formation of tetraploid (4N) cells with gross nuclear abnormalities, including micronucleation and multinucleation [1]. These aberrant cells may then undergo delayed apoptosis, enter a state of senescence, or, in some cases, re-enter the cell cycle, perpetuating genomic instability [1].
Beyond its core mitotic functions, this compound influences several key signaling pathways that contribute to its antitumor activity. In breast cancer cells, this compound has been shown to induce G2/M cell cycle arrest, apoptosis, and autophagy through modulation of the p38 MAPK and Akt/mTOR signaling pathways [9]. Specifically, this compound treatment decreases phosphorylation of Akt and mTOR while increasing markers of autophagy such as LC3-II and beclin-1 [9].
A particularly important non-mitotic mechanism involves this compound's effect on the N-Myc oncoprotein. In neuroblastoma models, Aurora A binds to and stabilizes N-Myc. This compound disrupts this protein-protein interaction, leading to increased ubiquitination and proteasomal degradation of N-Myc [1]. This reduction in N-Myc protein levels and subsequent downregulation of N-Myc target genes represents a key mechanism of this compound's efficacy in MYCN-amplified neuroblastoma [1]. The diagram below illustrates this specific protein interaction pathway.
This compound has been formulated for oral administration as both an enteric-coated tablet and a liquid solution for pediatric use [1]. Population-based pharmacokinetic-pharmacodynamic modeling indicates that steady-state exposures achieved with the adult maximum tolerated dose (50 mg twice daily for 7 days) are associated with target engagement in tumors and a low probability for dose-limiting toxicities [1].
A critical consideration in this compound's development, particularly for central nervous system (CNS) tumors, is its limited penetration across the blood-brain barrier. In wild-type mice, this compound exposure in the brain was less than 1% of plasma exposure, a limitation attributed to active efflux mediated by P-glycoprotein (P-gp) [10]. This distribution challenge is compounded by the fact that this compound rapidly distributes to the bone marrow (a site of dose-limiting toxicity) at concentrations significantly higher than those achieved in the CNS [10]. These findings suggest that localized delivery strategies may be necessary to effectively treat brain tumors with this compound while minimizing systemic toxicity [10].
Table 2: Clinical Dose Determination and Key Toxicities
| Parameter | Adult Patients | Pediatric Patients (Solid Tumors) |
|---|---|---|
| Recommended Phase 2 Dose | 50 mg twice daily for 7 days, every 21 days [1] | 80 mg/m² once daily for 7 days, every 21 days [1] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, stomatitis, fatigue, nausea [1] | Neutropenia, mucositis/stomatitis, mood alteration [1] |
| Common Adverse Events | Alopecia, anorexia, leukopenia, anemia, thrombocytopenia, asthenia, vomiting, diarrhea, somnolence [1] | Hand-foot-skin reactions, mood alterations (depression, impaired memory, agitation) [1] |
| Relative Exposure | Reference | ~1.5-fold greater than adult exposure [1] |
This compound development has been strategically directed toward certain cancer types based on strong biological rationale and empirical data:
Neuroblastoma: Preclinical testing revealed remarkable activity, with this compound producing maintained complete responses in three of seven neuroblastoma xenograft models [1]. The mechanistic link between Aurora A and N-Myc stabilization provides a compelling biomarker-driven approach for MYCN-amplified disease [1].
Small Cell Lung Cancer (SCLC) and Neuroendocrine Prostate Cancer: These aggressive malignancies often exhibit high levels of Aurora A expression and genomic instability, making them theoretically susceptible to Aurora A inhibition [1].
Atypical Teratoid/Rhabdoid Tumors (AT/RT): Preclinical data shows that this compound affects Aurora kinase-related gene expression in H3K27M-mutant cell lines and provides therapeutic benefit in animal models, leading to ongoing clinical trials [10].
Breast Cancer: this compound demonstrates potent growth-inhibitory, pro-apoptotic, and pro-autophagic effects in both MCF7 and MDA-MB-231 cell lines, supporting its evaluation in various breast cancer subtypes [9].
The development of this compound includes rational combination strategies based on synergistic mechanisms:
Microtubule-Targeting Agents: Combining this compound with taxanes or other microtubule perturbing agents can enhance mitotic disruption [1].
Targeted Therapies: Combinations with EGFR inhibitors, hormonal therapies, and HDAC inhibitors are being explored to overcome resistance mechanisms and enhance efficacy [1].
Chemotherapy Agents: Platinum-based chemotherapeutics are logical partners given their DNA-damaging effects and potential synergy with cell cycle arrest induced by this compound [1].
In Vitro Kinase Selectivity Profiling: this compound's selectivity was established through comprehensive screening against panels of up to 205 kinases. The compound demonstrated greater than 200-fold selectivity for Aurora A over Aurora B in cellular assays [1] [5]. Standard protocols involve measuring inhibition of recombinant kinase activity using ATP-concentration near the Km value and relevant peptide substrates.
Cellular Phenotypic Analysis: To confirm mechanism of action, cancer cell lines (e.g., HCT116, various leukemia lines) are treated with cytotoxic concentrations of this compound and analyzed for:
In Vivo Xenograft Studies: Immunocompromised mice bearing human tumor xenografts are administered this compound orally at doses ranging from 15-50 mg/kg. Studies typically include:
Clinical validation of this compound's mechanism of action employs several key methodologies:
Tumor Biopsy Analysis: Paired tumor biopsies obtained pre-treatment and after several days of this compound dosing are analyzed for:
Skin Biopsy Monitoring: Alternatively, skin biopsies provide a more accessible tissue for pharmacodynamic assessment, showing increased mitotic cells with phosphorylated Histone H3 in post-treatment samples, again confirming functional selectivity for Aurora A over Aurora B at the maximum tolerated dose [1].
This compound represents a scientifically rational approach to targeting Aurora A kinase in cancer. Its well-characterized mechanism of action, starting from specific inhibition of the kinase and culminating in diverse cellular consequences including mitotic disruption, apoptosis, and effects on key oncogenic signaling pathways, provides a strong foundation for its continued clinical development. The challenges related to its tissue distribution, particularly limited CNS penetration, have informed creative delivery strategies and combination approaches.
The discovery of Alisertib began with a high-throughput screen that identified the pyrimidobenzazepine scaffold, exemplified by the initial lead compound BBL22 (1), which showed Aurora A inhibition in the micromolar range (IC₅₀ = 1700 nM) [1].
This compound is a reversible, ATP-competitive inhibitor that selectively binds to Aurora A kinase, inducing mitotic defects and cell death [1]. In human breast cancer cells, it has been shown to induce cell cycle arrest, apoptosis, and autophagy.
This compound's multi-faceted mechanism triggers cell death via three key pathways.
The following table consolidates key experimental findings for this compound from various cellular models:
| Cell Line/Model | Assay Type | Concentration | Incubation Time | Key Findings/Outcome | Reference (PMID) |
|---|---|---|---|---|---|
| HCT116 (Colorectal) | Growth Inhibition | 0.5 µM | 72 h | IC₅₀ = 0.04 µM [2] | 26136684 [2] |
| MCF7 & MDA-MB-231 (Breast) | Cell Cycle (G2/M Arrest) | 5 µM | 24 h | Downregulation of CDK1/CDC2, CDK2, Cyclin B1; Upregulation of p21, p27, p53 [3] | 25834401 [3] |
| MCF7 & MDA-MB-231 (Breast) | Apoptosis | 5 µM | 24 h | Decreased Bcl-2; Increased Bax, PUMA, Cleaved Caspases 3 & 9 [3] | 25834401 [3] |
| MCF7 & MDA-MB-231 (Breast) | Autophagy | 1-5 µM | 24-72 h | Increased LC3-II & Beclin-1; Inhibition of p38 MAPK and Akt/mTOR pathways [3] | 25834401 [3] |
| OCI-Ly10 & SU-DHL2 (Lymphoma) | Cytotoxicity | N/A | 72 h | IC₅₀ = 0.058 µM & 0.01 µM [2] | 25878331 [2] |
1. Cell Viability (Proliferation) Assay
2. Cell Cycle Analysis by Flow Cytometry
3. Apoptosis Detection
4. Autophagy Analysis
A human absorption, metabolism, and excretion study after a single oral 35 mg dose of [¹⁴C]this compound provided the following insights [5]:
This compound represents a successful case of rational drug design, transitioning from a screening hit to a clinical candidate by optimizing a unique scaffold for potency, selectivity, and drug-like properties. Its well-characterized mechanism and defined metabolic profile support its continued investigation.
AURKA's role in cancer extends far beyond its core mitotic functions. Its amplification and overexpression lead to the dysregulation of several key oncogenic signaling pathways.
AURKA integrates multiple oncogenic pathways. It stabilizes β-catenin for Wnt signaling, forms positive feedback with Ras-MAPK, degrades p53, activates cell cycle drivers, and acts as a compensatory pathway in prostate cancer [1] [2] [3].
For researchers investigating AURKA, several methodologies are critical for functional and translational studies.
| Method Category | Specific Techniques | Key Application & Workflow |
|---|
| Gene Manipulation | siRNA/shRNA knockdown [3] | 1. Transfect cells with AURKA-targeting siRNA. 2. Confirm knockdown via qPCR/Western Blot. 3. Perform functional assays (proliferation, colony formation). | | Computational Drug Discovery | Pharmacophore Modeling, Molecular Dynamics [4] | 1. Build a model from known inhibitor structures. 2. Screen virtual compound libraries (e.g., ZINC). 3. Evaluate binding via docking and dynamics simulations. | | Functional Analysis | Differential Expression & Network Analysis [3] | 1. Perform RNA-seq after AURKA perturbation. 2. Integrate DE data with PPI networks (e.g., STRING). 3. Identify significantly deregulated functional modules. | | Pathway Validation | Western Blot, Immunofluorescence, IHC [1] [2] | 1. Measure phosphorylation/levels of pathway components (e.g., p-ERK, β-catenin, PLK1). 2. Assess localization (e.g., centrosomal AURKA). |
The pursuit of AURKA inhibitors (AKIs) is a rapidly evolving area, with several strategies being employed to overcome clinical challenges.
Future efforts will focus on translating biological understanding into clinical success. A critical goal is the development of validated biomarkers to identify patient populations most likely to benefit from AURKA-targeted therapy [7] [8]. This includes patients with tumors harboring AURKA amplifications, specific genetic co-alterations (e.g., RB1 loss), or those defined by AURKA-high transcriptional signatures [2] [8]. Furthermore, as single-cell analyses reveal, AURKA expression is heterogeneous within tumors, with distinct cell subpopulations driving proliferation or drug resistance, underscoring the need for precise patient stratification for combination therapies [8].
Aurora A kinase (AURKA) is a serine/threonine kinase that functions as a critical regulator of mitotic progression, primarily governing events from G2 phase through cytokinesis [1] [2]. As a member of the Aurora kinase family, which includes Aurora A, B, and C in mammals, Aurora A displays distinct subcellular localization and functions compared to its paralogs [2] [3]. The kinase was originally identified in Drosophila mutants exhibiting abnormal spindle pole morphology, reminiscent of the aurora borealis, from which it derived its name [3]. Aurora A is predominantly localized to the centrosomes and spindle microtubules during mitosis, where it regulates centrosome maturation, separation, and bipolar spindle assembly [2] [3].
From a translational perspective, Aurora A represents a promising oncotherapeutic target due to its frequent amplification and overexpression across diverse human malignancies, including breast, lung, colorectal, ovarian, and pancreatic cancers [4] [5]. This dysregulation contributes to genomic instability and tumor progression, positioning Aurora A as both a biomarker and therapeutic target [4]. The development of Aurora kinase inhibitors has become an active area of cancer drug discovery, with several small molecules currently in clinical trials [1] [5]. However, challenges regarding selectivity, toxicity, and resistance mechanisms highlight the need for continued research into Aurora A biology and inhibitor development [4] [5].
Aurora A possesses a conserved molecular architecture that facilitates its regulation and function. The kinase is composed of 403 amino acids with a predicted molecular mass of 45.8 kDa, organized into several functional domains [4]:
The kinase domain contains several critical structural elements, including an activation loop (T-loop) whose phosphorylation status regulates catalytic activity. Phosphorylation of Thr288/Thr287 within this activation loop induces a conformational change that enhances kinase activity [4]. This phosphorylation is often stimulated by interaction with the regulatory protein TPX2 (Targeting Protein for Xklp2), which promotes Aurora A autophosphorylation and protects the activated kinase from phosphatases [2] [3].
Table 1: Key Structural Domains and Regulatory Elements in Aurora A Kinase
| Domain/Element | Position/Length | Function | Regulatory Mechanism |
|---|---|---|---|
| N-terminal Domain | 1-132 aa | Protein-protein interactions; determines subcellular localization | Interaction with binding partners (e.g., TPX2) |
| Catalytic Kinase Domain | 133-383 aa | Serine/threonine kinase activity | Phosphorylation of Thr288 in activation loop |
| C-terminal Domain | 384-403 aa | Regulatory functions | Contributes to protein stability and degradation |
| KEN Degron | Position 5 | Recognition site for APC/C | Phosphorylation by PLK1 targets Aurora A for degradation |
| DAD/A Box Degron | Position 45 | Controls stability and activity | Phosphorylation by GSK-3β regulates proteasomal degradation |
Aurora A also contains short linear motifs (SLiMs) known as degrons that regulate its protein stability throughout the cell cycle [4]. These include:
These structural features collectively enable precise spatiotemporal regulation of Aurora A activity, ensuring proper mitotic progression and fidelity.
Aurora A plays an indispensable role in centrosome maturation, a process that occurs during late G2/early prophase and involves the recruitment of pericentriolar material (PCM) to dramatically increase the microtubule-nucleating capacity of centrosomes [2] [3]. This process is essential for establishing bipolar mitotic spindles and ensuring accurate chromosome segregation. Aurora A regulates centrosome maturation through several key mechanisms:
γ-TuRC Recruitment: Aurora A facilitates the recruitment of the γ-tubulin ring complex (γTuRC), the primary nucleator of microtubule assembly, through its interaction with centrosomin (CNN/CDK5RAP2/Cep215) [2] [3]. The C-terminal domain of CNN binds Aurora A, while the N-terminal domain interacts with γTuRC, thereby bridging Aurora A activity to microtubule nucleation capacity.
Microtubule Polymerization: Aurora A phosphorylates Transforming Acidic Coiled-Coil (TACC) proteins, enabling their recruitment to centrosomes where they complex with the microtubule polymerase CH-TOG (Colonic and hepatic Tumor Overexpressed Gene protein) [2]. This TACC/CH-TOG complex stabilizes newly nucleated microtubules and promotes their polymerization from centrosomal regions.
PCM Maintenance: Aurora A phosphorylates Centrosomal P4.1-associated Protein (CPAP) to prevent PCM dispersion during M phase, thereby maintaining structural integrity of the centrosome throughout mitosis [2].
The recruitment and activation of Aurora A at centrosomes is initiated by Spindle-defective protein 2 (Spd-2)/Cep192, which localizes to centrioles and provides a docking site for both Aurora A and Polo-like kinase 1 (Plk1) [2]. This creates a phosphorylation cascade that amplifies PCM recruitment and centrosome maturation.
Aurora A is essential for the establishment and maintenance of bipolar spindle assembly through multiple complementary mechanisms [2] [3]:
Motor Protein Coordination: Aurora A regulates the balance of forces generated by plus-end and minus-end directed motor proteins to establish spindle bipolarity. It has been shown to phosphorylate the plus-end directed motor Eg5 (kinesin-5), which promotes centrosome separation and establishment of anti-parallel microtubule interactions [3].
RanGTP Pathway Integration: Aurora A functions downstream of the RanGTPase signaling pathway, which regulates spindle assembly in a chromosome-mediated manner [3]. GTP-bound Ran stimulates Aurora A kinase activity by displacing TPX2 from importin α/β, allowing TPX2 to bind and activate Aurora A. This RanGTP-TPX2-Aurora A pathway is particularly important for microtubule nucleation and organization in the vicinity of chromosomes.
Microtubule Stabilization: Through phosphorylation of TACC proteins and subsequent recruitment of CH-TOG, Aurora A stabilizes spindle microtubules against depolymerization, ensuring proper spindle morphology and function [2].
Inhibition of Aurora A kinase activity leads to profound spindle defects, including monopolar spindles (due to failure of centrosome separation), shorter bipolar spindles, and multipolar spindles (resulting from disorganized microtubule nucleation) [2] [3]. These morphological abnormalities highlight the essential nature of Aurora A in establishing and maintaining proper spindle architecture.
Recent research has revealed that Aurora A functions beyond its traditional centrosomal and spindle locales, particularly during late G2 phase when it accumulates in the nucleus [6]. These expanding roles include:
Spindle Assembly Checkpoint (SAC) Establishment: Nuclear Aurora A promotes the initial recruitment of SAC proteins to kinetochores before nuclear envelope breakdown (NEBD) by phosphorylating Haspin kinase, which triggers a Haspin-H3T3-ph-Aurora B positive feedback loop [6]. This ensures timely establishment of the chromosomal passenger complex (CPC) and mitotic checkpoint before spindle assembly.
Centromeric Regulation: Aurora A localizes to centromeres during mitosis where it facilitates the association of Aurora B with common substrates including Haspin and Plk1 [6]. This coordination between Aurora A and B kinases enhances the robustness of mitotic regulation.
Mitotic Entry: Aurora A promotes G2/M transition and mitotic entry through activation of Cyclin B/Cdk1 complexes, ensuring proper timing of cell division [7].
These expanding functions demonstrate that Aurora A operates as a central coordinator of multiple aspects of mitotic progression, integrating centrosome function, spindle assembly, and checkpoint signaling.
Aurora A activity is precisely regulated through a complex network of activating partners, post-translational modifications, and feedback loops:
Table 2: Key Regulatory Proteins and Mechanisms Controlling Aurora A Activity
| Regulator | Interaction Mechanism | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| TPX2 | Binds kinase domain; protects from phosphatases | Activation and spindle localization | Co-crystallization; kinase assays [2] [3] |
| Spd-2/Cep192 | Provides docking site at centrosomes | Centrosomal recruitment and activation | RNAi studies; co-immunoprecipitation [2] |
| Ajuba | Positive regulator | Enhances kinase activity | Binding assays; functional studies [2] |
| PP1 (Protein Phosphatase 1) | Dephosphorylates Thr288 | Kinase inactivation | Phosphatase assays [3] |
| Haspin | Phosphorylated by Aurora A | Creates feedback loop with Aurora B | Knockout studies; phosphorylation assays [6] |
The Aurora A/TPX2 interaction represents a particularly critical regulatory mechanism [2] [3]. During interphase, TPX2 is sequestered in the nucleus bound to importins. Upon nuclear envelope breakdown, a RanGTP gradient promotes TPX2 release, allowing it to bind and activate Aurora A. This mechanism ensures spatial control of Aurora A activation in the vicinity of chromosomes, promoting localized spindle assembly.
Additionally, Aurora A is regulated through protein degradation pathways mediated by its degron motifs [4]. The KEN box targets Aurora A for APC/C-mediated degradation as cells exit mitosis, while the DAD/A box regulates stability through phosphorylation by kinases such as GSK-3β. These degradation mechanisms prevent persistent Aurora A activity that could lead to genomic instability.
The development of robust phenotypic screening assays has been instrumental in characterizing Aurora A function and identifying selective inhibitors [1]. A representative HCS assay for detecting Aurora A selective inhibitors involves:
Cell Line Selection: Choose sensitive cell lines based on internal/external sensitivity panels and published data. Consider genetic background to establish connection with target inhibition for patient-tailoring strategies [1].
Cell Seeding and Treatment: Plate cells in 96-well or 384-well clear-bottom plates optimized for growth conditions and seeding density. For poorly adherent cells, use wells coated with extracellular matrix components (e.g., poly-D-lysine, collagen) [1].
Fixation and Staining: Fix cells with appropriate fixatives (formaldehyde, methanol), permeabilize with detergent-containing buffers (Triton X-100, Tween-20), and block with protein solutions (BSA, milk, FBS). Perform immunostaining with primary antibodies against mitotic markers (e.g., phospho-histone H3 Ser10) and fluorescently-labeled secondary antibodies [1].
Image Acquisition and Analysis: Acquire images using high-content imagers (wide field, confocal, or laser scanning). Analyze parameters including mitotic index, spindle morphology, centrosome number, and DNA content [1].
This approach allows discrimination of Aurora-A specific inhibition (characterized by G2/M arrest and delayed mitotic progression) from Aurora-B inhibition (which causes failure of cytokinesis and multinucleation) [1].
Computational approaches have emerged as powerful tools for identifying novel Aurora kinase inhibitors [5]. A typical workflow includes:
Diagram 1: Computational screening workflow for Aurora A inhibitors
This hierarchical virtual screening approach successfully identified MC-688 as a novel Aurora kinase inhibitor that binds the ATP-binding pocket and induces mitotic defects and apoptotic cell death [5].
The complex regulatory network centered on Aurora A kinase can be visualized through the following comprehensive signaling pathway:
Diagram 2: Aurora A signaling network in spindle assembly and SAC establishment
The development of Aurora kinase inhibitors represents an active frontier in cancer therapeutics, with several compounds in various stages of clinical investigation [4] [5] [7]. These inhibitors can be broadly categorized based on their selectivity profiles:
Aurora A-Selective Inhibitors: Alisertib (MLN8237), ENMD-2076, and MLN8054 demonstrate preferential inhibition of Aurora A over Aurora B [5]. This compound exhibits 200-fold selectivity for Aurora A with an IC50 of 1 nmol/L, and has shown activity against various tumor cells in vitro [7].
Aurora B-Selective Inhibitors: Barasertib (AZD1152), Hesperadin, and ZM447439 primarily target Aurora B [5]. ZM447439 was among the first Aurora kinase inhibitors identified, with IC50 values of approximately 100 nmol/L against both Aurora A and B, though it functions mainly as an Aurora B inhibitor in cellular contexts [7].
Pan-Aurora Inhibitors: VX-680, AT-9283, PHA-739358, and CCT137690 inhibit both Aurora A and B with similar potency [5].
Despite promising preclinical activity, clinical translation of Aurora kinase inhibitors has faced challenges including toxicity (neutropenia, mucositis), limited efficacy as monotherapies, and development of resistance mechanisms [4] [5]. Future directions include developing more selective inhibitors, exploring combination therapies with conventional chemotherapy and targeted agents, and employing biomarker strategies to identify patient populations most likely to benefit from Aurora kinase-targeted therapies [4].
| Cell Line / Model | Experimental Context | Key Findings (IC₅₀ / Effect) | Proposed Mechanism | Source |
|---|---|---|---|---|
| Panel of NB cell lines (e.g., UKF-NB-2, UKF-NB-3, UKF-NB-6) & drug-resistant sub-lines | Alisertib monotherapy | IC₅₀: 7.6 - 26.8 nM; Retained efficacy in most drug-resistant sub-lines [1]. | G2/M cell cycle arrest, inhibition of Histone H3 phosphorylation, induction of apoptosis [1]. | [1] |
| SK-N-BE(2), Kelly, NB1691 | This compound + External Beam Radiation | Combination increased DNA damage (γH2AX foci) and apoptosis; decreased MYCN protein levels [2]. | AURKA inhibition impairs DNA damage repair, synergizing with radiation [2]. | [2] |
| NB1691-LUC/NET Xenograft (MYCN-amplified, MIBG-avid) | This compound + 131I-MIBG (Targeted Radiotherapy) | Marked combinatorial effect on tumor growth inhibition compared to either agent alone [2]. | Radio-sensitization; increased DNA damage and apoptosis [2]. | [2] |
| Four High-Risk NB Models (In vitro & In vivo) | This compound + BRD4 Inhibitor (I-BET151) | Synergistic reduction in cell viability (in vitro); prolonged survival (in vivo) [3]. | I-BET151 mitigates reflexive upregulation of AURKA, MYC, and MYCN post this compound treatment [3]. | [3] |
| p53 Wild-Type NB Cell Lines | This compound + MDM2 Inhibitor (Nutlin-3) | Enhanced anti-neuroblastoma activity and apoptosis [1]. | Combination potently activates the p53 tumor suppressor pathway [1]. | [1] |
The methodologies from the key studies providing the data above are summarized below for replication.
The following diagram illustrates the key mechanisms by which this compound exerts its effects and synergizes with other agents in neuroblastoma models.
This conceptual map integrates findings from multiple studies [2] [1] [3]. The synergistic effects of combinations like this compound with BRD4 inhibition or radiation are mediated through enhanced disruption of oncogenic signaling and cell fate pathways.
AURKA is a serine/threonine kinase of 403 amino acids with a molecular mass of approximately 45.8 kDa. Its structure includes a central catalytic kinase domain, flanked by non-catalytic N-terminal and C-terminal domains. A critical step for its full activation is the autophosphorylation of Thr288 (or Thr287 in some references) within the activation loop, a process often stimulated by its binding partner, TPX2 [1] [2].
The primary and most characterized role of AURKA is to ensure accurate cell division by regulating key events at the G2/M transition and during mitosis [3]. The diagram below summarizes its core mitotic functions.
AURKA orchestrates mitotic progression by controlling entry into mitosis, preparing the centrosomes, and ensuring the assembly of a proper spindle apparatus [1] [3].
Studying AURKA's function and inhibition relies on established in vitro and in vivo models. Below is a workflow for a typical functional study.
A standard experimental approach involves selecting a model system, perturbing AURKA, and analyzing the resulting phenotypic and molecular changes [4].
1. Model Selection Research frequently utilizes cancer cell lines with high endogenous AURKA expression. Common models include:
2. AURKA Perturbation
TGGCTCTTAAAGTGTTATTTA (shAURKA-1) and GCAGAGAACTGCTACTTATAT (shAURKA-3) can be cloned into pLKO.1 vectors. Lentiviral particles are produced in 293T cells and used to infect target cells, followed by selection with puromycin to generate stable knockdown lines [4].3. Functional Assays
4. Mechanistic Analysis
Beyond mitosis, AURKA functions as a central node in oncogenic signaling networks, influencing critical cancer-associated pathways. Its overexpression is linked to poorer survival in multiple cancer types, including ACC, LGG, KIRC, LIHC, and LUAD [7] [2].
Key Upstream Regulators and Downstream Pathways The following table summarizes some of the key molecules that regulate AURKA and the pathways it influences.
| Category | Key Molecule/Pathway | Mechanism of Interaction with AURKA |
|---|---|---|
| Upstream Regulators | FOXM1 [7] [2] | Binds AURKA promoter; forms positive feedback loop. |
| EGFR/STAT5 [7] [2] | EGF induces nuclear EGFR/STAT5 recruitment to AURKA promoter. | |
| β-catenin/TCF4 [7] [2] | Binds AURKA promoter to enhance transcription. | |
| TPX2 [1] [7] [2] | Interacts with and stabilizes AURKA; stimulates Thr288 phosphorylation. | |
| NEDD9 [7] [2] | Protects AURKA from CDH1-mediated degradation. | |
| Downstream Pathways | PI3K/Akt Pathway [4] | AURKA/TPX2 axis activates this pathway to promote cell proliferation. |
| Wnt/β-catenin Signaling [6] | AURKA can stabilize β-catenin, enhancing Wnt pathway activity. | |
| Ras-MAPK Signaling [6] | AURKA interacts with and upregulates the Ras-MAPK signaling cascade. | |
| p53 Signaling [8] | AURKA phosphorylates and inhibits the tumor suppressor p53. | |
| Mitochondrial Metabolism | Complex V (ATP synthase) [5] | AURKA interacts with ATP5F1A/ATP5F1B subunits to regulate energy metabolism. |
The compelling evidence of AURKA's role in cancer makes it a prominent target for therapy.
This guide covers the fundamental aspects of AURKA biology and its translational relevance. The field continues to evolve rapidly, with ongoing research deepening our understanding of its non-mitotic functions and optimizing its therapeutic potential.
Aurora A kinase (AURKA), a serine/threonine kinase originally characterized for its crucial roles in centrosome maturation and mitotic spindle assembly, has emerged as a significant regulator of cancer progression through functions that extend far beyond its mitotic activities. While AURKA's amplification and overexpression in numerous cancers including breast, colorectal, ovarian, and prostate cancers have long been associated with chromosomal instability and aneuploidy, recent evidence has illuminated its critical involvement in the epithelial-mesenchymal transition (EMT) program, a key driver of cancer metastasis and therapeutic resistance. This non-canonical, non-mitotic function of AURKA enables cancer cells to acquire migratory and invasive capabilities, stem cell-like properties, and enhanced survival mechanisms that collectively promote tumor progression and distant metastasis.
The transition from epithelial to mesenchymal states represents a fundamental cellular reprogramming event during which cells lose their epithelial characteristics—including cell-cell adhesion and polarity—and gain mesenchymal features such as enhanced motility and invasive capacity. This process involves extensive molecular rewiring, with AURKA positioned as a central node in the regulatory network. Importantly, AURKA's role in EMT often occurs during interphase and involves unique subcellular localizations, particularly nuclear accumulation, and can function through both kinase-dependent and kinase-independent mechanisms. Understanding these non-mitotic functions provides critical insights into cancer biology and reveals new therapeutic opportunities for targeting metastatic disease.
Aurora A exerts profound effects on gene expression programs that drive EMT and stemness acquisition, functioning as a transcriptional regulator through both direct and indirect mechanisms. In breast cancer stem cells (BCSCs), nuclear-localized Aurora A activates expression of key transcription factors including MYC and FOXM1, which in turn regulate downstream EMT effectors and stemness markers such as SOX2 and NANOG [1]. This transcriptional activation occurs through a conserved nine-amino-acid transactivation domain (9aa TAD) within the Aurora A kinase domain (residues 238-246), enabling direct transcriptional functions independent of catalytic activity [1]. The resulting transcriptional reprogramming promotes acquisition of the CD24low/CD44high BCSC phenotype characterized by enhanced self-renewal capacity, tumor initiation potential, and resistance to conventional therapies.
The nuclear functions of Aurora A appear particularly critical for its oncogenic role in EMT and stemness maintenance. Experimental evidence demonstrates that forced nuclear localization of Aurora A through fusion with nuclear localization signals (NLS) enhances mammosphere formation and BCSC population expansion, whereas cytoplasmic sequestration through nuclear export signals (NES) abrogates these effects [1]. Importantly, these nuclear functions can operate independently of kinase activity, as kinase-dead mutants (D274N) retain the ability to induce MYC and FOXM1 expression [1]. This kinase-independent transcriptional function represents a paradigm shift in understanding Aurora A oncogenicity and may explain the limited efficacy of catalytic inhibitors in certain contexts, highlighting the need for therapeutic strategies that target both enzymatic and scaffolding functions.
Aurora A integrates with multiple oncogenic signaling pathways to drive EMT, serving as a signaling hub that coordinates cellular responses to extracellular cues. In colon cancer cells, Aurora A mediates protein kinase C (PKC)-induced EMT by regulating the expression and activity of key transcription factors NF-κB and AP-1, which control EMT-associated genes including matrix metalloproteinase-9 (MMP-9) [2]. PKC activation via TPA (12-O-tetradecanoylphorbol-13-acetate) treatment upregulates Aurora A expression and induces characteristic EMT markers—increased vimentin, α-SMA, and MMP-9 alongside decreased E-cadherin—in a manner dependent on Aurora A activity [2]. Genetic or pharmacological inhibition of Aurora A using siRNAs or specific inhibitors (reversine and VX-680) blocks TPA-induced morphological changes, invasion, migration, and NF-κB/AP-1 activation, positioning Aurora A as an essential mediator of PKC-driven metastatic progression.
The interplay between Aurora A and transforming growth factor beta (TGF-β) signaling further illustrates its role as a signaling integrator. In breast cancer models, constitutive Raf-1 activation induces Aurora A stabilization and accumulation, driving EMT through phosphorylation and nuclear translocation of SMAD5, a key effector in TGF-β signaling [3]. This novel cross-talk between mitogenic Raf-1 signaling and developmental TGF-β pathways through Aurora A creates a feed-forward loop that reinforces mesenchymal commitment. Additionally, HER2/Neu signaling stabilizes Aurora A protein through post-translational mechanisms rather than increased transcription, creating another layer of regulation that links growth factor signaling with EMT progression [3]. These multifaceted interactions position Aurora A as a central coordinator of EMT signaling networks across cancer types.
The structural features that enable Aurora A's kinase-independent functions in EMT represent an active area of investigation. As a serine/threonine kinase, Aurora A contains an N-terminal domain (39-139 amino acids), a central kinase domain (250-300 amino acids), and a C-terminal domain (15-20 amino acids) [4]. The kinase domain features a conserved activation loop containing Thr288, whose phosphorylation triggers conformational changes associated with kinase activation [5] [4]. However, emerging evidence suggests that regions outside the catalytic domain mediate protein-protein interactions essential for Aurora A's non-mitotic functions, particularly in transcriptional regulation and scaffolding.
The 9aa TAD transactivation domain (residues 238-246) represents one such structural element that facilitates Aurora A's transcriptional functions independently of kinase activity [1]. This domain falls within the kinase domain but appears structurally distinct from the catalytic machinery, enabling recruitment of transcriptional coactivators or direct interaction with transcriptional complexes. Additionally, Aurora A contains several short linear motifs (SLiMs) including KEN boxes, D-boxes, and DAD/A boxes that regulate protein stability through proteasomal degradation but may also participate in non-proteolytic protein interactions relevant to EMT regulation [6] [4]. The structural basis for Aurora A's kinase-independent functions warrants further investigation but likely involves moonlighting functions of regions traditionally associated with kinase regulation or degradation.
Table 1: Experimental Evidence for Aurora A's Role in EMT Across Cancer Types
| Cancer Type | Experimental System | Key EMT Markers Regulated | Functional Outcomes | Molecular Mechanisms |
|---|---|---|---|---|
| Breast Cancer | vMCF-7ΔRaf-1 cells; in vivo xenografts | ↓ E-cadherin, ↑ Vimentin, ↑ N-cadherin | Lung metastases, Mammosphere formation, CD24⁻/CD44⁺ phenotype | SMAD5 phosphorylation/nuclear translocation, HER2 stabilization of AURKA |
| Colon Cancer | SW480 cells + TPA (PKC activator) | ↓ E-cadherin, ↑ Vimentin, ↑ α-SMA, ↑ MMP-9 | Enhanced invasion and migration | NF-κB/AP-1 activation, MMP-9 upregulation |
| Breast Cancer Stem Cells | MDA-MB-231, SUM149, BT549 TNBC cells | ↑ MYC, ↑ FOXM1, ↑ SOX2, ↑ NANOG | Mammosphere formation, Tumor self-renewal | Nuclear AURKA transactivation (9aa TAD domain) |
Table 2: Effects of Aurora A Inhibition on EMT Parameters
| Inhibitor/Approach | Cancer Model | Impact on EMT Markers | Functional Consequences | Reference |
|---|---|---|---|---|
| siRNA knockdown | SW480 colon cancer | Restoration of E-cadherin, Reduction in vimentin and MMP-9 | Suppressed TPA-induced invasion and migration | [2] |
| Reversine & VX-680 | SW480 colon cancer | Blocked TPA-induced EMT marker changes | Inhibited cell invasion and NF-κB/AP-1 activation | [2] |
| Molecular inhibition (kinase dead) | Breast cancer stem cells | Reduced MYC, FOXM1, SOX2 expression | Impaired mammosphere formation, Reduced CD24⁻/CD44⁺ population | [1] |
| Nuclear export (AURKA-NES) | Breast cancer cells | Suppressed EMT and stemness markers | Abrogated transformation potential | [1] |
Matrigel Invasion Assay: To evaluate Aurora A's role in cancer cell invasion, perform Matrigel-coated Transwell chamber assays. Seed serum-starved cancer cells (e.g., SW480 colon cancer cells) in the upper chamber at 5×10⁴ cells/well in serum-free medium, with or without Aurora A inhibitors (e.g., 1 μM reversine or VX-680). Add complete medium with 10% FBS and TPA (100 nM) to the lower chamber as a chemoattractant. After 24-hour incubation, fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count invaded cells in five random fields per membrane using light microscopy at 200× magnification [2].
Scratch/Wound Healing Migration Assay: Plate cancer cells in 6-well plates until 90-95% confluent. Create a linear scratch using a 200 μL pipette tip and wash away detached cells. Treat cells with Aurora A inhibitors or appropriate vehicles. Capture images at 0, 12, and 24 hours at the same location. Quantify migration distance using ImageJ software by measuring the reduction in scratch width over time compared to initial measurements [2].
Three-Dimensional Morphogenesis Assay: For mammosphere formation assays indicative of stemness properties, plate single-cell suspensions of breast cancer cells (5,000 cells/mL) in ultralow attachment plates with serum-free MammoCult Medium (StemCell Technologies). Add Aurora A inhibitors or vehicles and incubate for 7-10 days. Count mammospheres >50 μm in diameter and calculate mammosphere forming efficiency [(number of mammospheres/number of cells seeded) × 100] [3].
Western Blot Analysis of EMT Markers: Harvest cells after experimental treatments using RIPA lysis buffer. Separate 30-50 μg protein extracts by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against epithelial markers (E-cadherin, 1:1000), mesenchymal markers (vimentin, 1:1000; N-cadherin, 1:1000; α-SMA, 1:1000), and Aurora A (1:1000) overnight at 4°C. Use GAPDH or β-actin as loading controls. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence and quantify band intensities using densitometry software [2] [3].
Immunofluorescence Staining: Culture cells on glass coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Block with 5% BSA and incubate with primary antibodies against E-cadherin (1:200), vimentin (1:200), or Aurora A (1:200) overnight at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies (1:500) and counterstain nuclei with DAPI. Visualize using confocal microscopy and analyze subcellular localization and expression patterns [3].
Nuclear-Cytoplasmic Fractionation: To assess Aurora A nuclear localization, prepare separate cytoplasmic and nuclear fractions using the NE-PER Extraction Reagents (Thermo Scientific). Confirm fraction purity using GAPDH (cytoplasmic marker) and Lamin B1 (nuclear marker). Analyze Aurora A distribution in both fractions by Western blotting [1].
Luciferase Reporter Assays: To evaluate Aurora A's transactivation potential, transfert cells with a plasmid expressing Aurora A fused to the GAL4 DNA-binding domain along with a luciferase reporter construct containing GAL4-binding sites. For NF-κB and AP-1 activity measurements, transfert with luciferase reporters containing NF-κB or AP-1 response elements. After 48 hours, measure luciferase activity using a dual-luciferase reporter assay system and normalize to Renilla luciferase control [2].
Chromatin Immunoprecipitation (ChIP): To investigate direct binding of Aurora A to gene promoters, cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine, sonicate chromatin to 200-500 bp fragments, and immunoprecipitate with Aurora A antibody or control IgG overnight at 4°C. Reverse cross-links, purify DNA, and analyze target gene promoters by quantitative PCR using primers specific to regions of interest [1].
Quantitative RT-PCR Analysis: Isolate total RNA using TRIzol reagent and synthesize cDNA using reverse transcriptase. Perform quantitative PCR with SYBR Green Master Mix and gene-specific primers for EMT markers (SNAI1, TWIST1, ZEB1), stemness factors (SOX2, NANOG), and Aurora A target genes (MYC, FOXM1). Calculate relative expression using the 2^(-ΔΔCt) method with GAPDH or 18S rRNA as reference genes [3].
The following diagram illustrates the molecular network through which Aurora A kinase regulates epithelial-mesenchymal transition, integrating multiple signaling pathways and cellular compartments:
Diagram 1: Aurora A kinase regulates EMT through multiple interconnected signaling pathways. Membrane receptors (PKC, HER2, Raf1) activate and stabilize Aurora A, which then functions in both cytoplasmic (SMAD5, NF-κB, AP-1 activation) and nuclear compartments (MYC, FOXM1 transactivation). These pathways converge to regulate EMT transcription factors (SNAI1, TWIST1, ZEB1) and effectors, ultimately driving mesenchymal transition.
The involvement of Aurora A kinase in EMT and cancer stemness has significant therapeutic implications, particularly for addressing metastatic disease and therapeutic resistance. While several Aurora A inhibitors have entered clinical trials (including alisertib, ENMD-2076, and MK-5108), their efficacy has been limited, potentially due to kinase-independent functions of Aurora A that persist despite catalytic inhibition [7] [1]. This challenge highlights the need for novel therapeutic strategies that target both enzymatic and scaffolding functions of Aurora A, potentially through protein degradation approaches such as PROTACs (Proteolysis-Targeting Chimeras) that eliminate the entire protein rather than just inhibiting kinase activity.
Combination therapies represent another promising avenue for targeting Aurora A-driven EMT. Since Aurora A operates within interconnected signaling networks, simultaneous inhibition of parallel pathways may yield synergistic effects. For instance, combining Aurora A inhibitors with HER2-targeted therapies in HER2-positive cancers might prevent Aurora A stabilization and enhance treatment efficacy [3]. Similarly, in cancers with activated PKC signaling, pairing Aurora A inhibition with PKC pathway modulators could more effectively block EMT and invasion [2]. The development of predictive biomarkers—such as nuclear Aurora A localization or specific EMT signatures—will be essential for identifying patient populations most likely to benefit from these targeted approaches.
Future research directions should focus on elucidating the structural basis of Aurora A's kinase-independent functions, particularly the molecular mechanisms underlying its nuclear translocation and transcriptional activities. Understanding how Aurora A interacts with chromatin-modifying complexes and transcriptional machinery could reveal new vulnerabilities for therapeutic exploitation. Additionally, exploring the tumor microenvironmental cues that promote Aurora A-mediated EMT may identify opportunities for intervention at the ecosystem level rather than targeting cancer cells alone. As our understanding of Aurora A's non-mitotic functions continues to evolve, so too will opportunities for innovative therapeutic strategies against metastatic cancer.
Aurora A kinase plays multifaceted roles in regulating epithelial-mesenchymal transition through both kinase-dependent and kinase-independent mechanisms that extend well beyond its classical mitotic functions. Through transcriptional regulation, signaling pathway integration, and subcellular localization dynamics, Aurora A promotes the acquisition of mesenchymal characteristics, stemness properties, and invasive capabilities that drive cancer progression and metastasis. The experimental approaches outlined in this review provide robust methodologies for investigating Aurora A's contributions to EMT, while the quantitative data summaries offer reference points for evaluating results across different cancer models.
Alisertib acts as a reversible, ATP-competitive inhibitor that binds to the catalytic kinase domain of Aurora A [1] [2]. Its binding induces a unique conformational change in the kinase's activation loop, which is a key factor for its selectivity over the closely related Aurora B kinase [2].
The specific molecular interactions that stabilize the this compound-Aurora A complex are summarized in the table below.
| Interaction Type | Residues / Structural Elements Involved | Functional Significance |
|---|---|---|
| Hydrogen Bonds [3] | Not specified in detail | Contributes to binding affinity and positioning of the inhibitor within the pocket. |
| Charge Interactions [3] | Not specified in detail | Enhances binding stability. |
| π-π Stacking [3] | Aromatic rings of this compound with hydrophobic residues | Provides strong, selective binding via aromatic ring interactions. |
| Conformational Change [2] | Activation loop of Aurora A | Induces an unusual activation loop conformation, a basis for selectivity over Aurora B. |
The following diagram illustrates the primary consequence of this compound binding to the Aurora A kinase domain.
This compound competes with ATP to bind Aurora A, inhibiting its kinase activity and causing cell cycle arrest.
The binding mode of this compound has been elucidated primarily through computational molecular docking and supported by cellular phenotypic assays. The general workflow for the docking studies is outlined below [3].
Workflow for computational molecular docking used to determine this compound's binding mode to Aurora A.
In parallel, cellular and in vivo assays are used to validate the functional consequences of AURKA inhibition, confirming that the predicted binding translates to the expected biological effect [2].
The binding of this compound has several critical downstream effects, stemming from the inhibition of Aurora A's kinase activity.
| Consequence | Description | Biological Outcome |
|---|---|---|
| Disrupted Spindle Assembly | Prevents Aurora A-mediated centrosome maturation and bipolar spindle formation [4]. | Formation of monopolar or multipolar spindles and misalignment of chromosomes [1]. |
| G2/M Phase Arrest | Inhibition of the kinase halts cell cycle progression at the G2/M transition [3]. | Cells accumulate with a 4N DNA content (tetraploidy) and cannot complete mitosis [1]. |
| Induction of Apoptosis | Cells with sustained mitotic defects and severe DNA damage initiate programmed cell death [3]. | Tumor cell death and inhibition of proliferation [3] [2]. |
| N-Myc Destabilization | This compound binding causes an allosteric shift in Aurora A, disrupting its complex with the N-Myc oncoprotein [1]. | Increased proteasomal degradation of N-Myc, particularly relevant in MYCN-amplified cancers like neuroblastoma [1]. |
This application note summarizes the therapeutic rationale, key clinical findings, and predictive biomarkers for the combination of alisertib and paclitaxel in the treatment of relapsed or refractory SCLC.
This compound is a selective, small-molecule inhibitor of Aurora A kinase (AKA), a serine/threonine kinase that is highly expressed during the G2/M transition in the cell cycle and is essential for centrosome maturation and spindle assembly [1]. The overexpression of AKA is observed in many solid tumors and can lead to chromosomal instability [1]. By inhibiting AKA, this compound disrupts mitotic progression, leading to mitotic catastrophe and apoptosis in cancer cells [1].
Paclitaxel, a taxane, stabilizes microtubules to disrupt normal mitotic function [1]. The combination with this compound is hypothesized to create synergistic lethality by concurrently targeting different phases of mitosis, potentially overcoming resistance to single-agent chemotherapy [2] [1].
A randomized, double-blind Phase II study (NCT02038647) investigated paclitaxel plus this compound versus paclitaxel plus placebo as second-line therapy for SCLC [2].
Table 1: Primary Efficacy Outcomes from the Phase II Study (NCT02038647) [2]
| Outcome Measure | This compound/Paclitaxel (n=89) | Placebo/Paclitaxel (n=89) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Median PFS (ITT) | 3.32 months | 2.17 months | HR = 0.77 | p = 0.113 |
| Median PFS (Corrected) | Not Reported | Not Reported | HR = 0.71 | p = 0.038 |
| Grade ≥3 Adverse Events | 67% (58 patients) | 22% (25 patients) | - | - |
While the primary analysis of Progression-Free Survival (PFS) in the intent-to-treat (ITT) population showed a trend but was not statistically significant, a pre-specified corrected analysis revealed a significant improvement with the this compound combination [2]. Overall survival (OS) signals were also observed in biomarker-defined subgroups [2].
Research indicates that specific genetic alterations can identify patients who derive significant benefit from this compound therapy.
Table 2: Efficacy in Biomarker-Defined Subgroups [2]
| Patient Subgroup | Median PFS: this compound/Paclitaxel | Median PFS: Placebo/Paclitaxel | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Cell Cycle Regulator Mutations* | 3.68 months | 1.80 months | HR = 0.395 | p = 0.0003 |
| Overall Survival in above subgroup | 7.20 months | 4.47 months | HR = 0.427 | p = 0.00085 |
*Mutations in cell cycle regulator genes: CDK6, RBL1, RBL2, RB1 [2].
Additionally, high c-Myc protein expression and MYC/MYCN signaling activation have been identified as potential positive predictors of response to this compound and other mitotic inhibitors like BI-2536 (a PLK1 inhibitor) [2] [3].
This protocol is derived from the design of the NCT02038647 trial [2] [4].
This protocol outlines methods for evaluating biomarkers correlated with treatment response in the Phase II study [2] [3].
The following diagram illustrates the synergistic mechanism of targeting AURKA with this compound alongside paclitaxel, and how biomarkers influence the treatment response.
The combination of this compound and paclitaxel is associated with a significant toxicity burden that requires careful management [2].
The combination of this compound and paclitaxel represents a mechanistically rational strategy for second-line SCLC treatment. The clinical efficacy is particularly pronounced in a molecularly defined subset of patients characterized by mutations in cell cycle regulators and high c-Myc/MYCN expression. Future efforts should focus on:
| Trial Phase / Type | Patient Population | Recommended Dose & Schedule | Formulation | Primary Evidence |
|---|---|---|---|---|
| Phase I/II Single-Agent [1] | Advanced non-hematologic malignancies | 50 mg BID, 7 days on/14 days off | Enteric-Coated Tablet (ECT) | RP2D; MTD defined |
| Phase III Single-Agent [2] | Relapsed/Refractory Peripheral T-Cell Lymphoma | 50 mg BID, 7 days on/14 days off | Not Specified | Used as the experimental arm dose |
| Phase II Single-Agent [3] | Breast cancer, SCLC, NSCLC, HNSCC, GE adenocarcinoma | 50 mg BID, 7 days on/14 days off | Not Specified | RP2D from prior studies |
| Phase I Single-Agent [4] | Advanced solid tumors & hematologic malignancies | 50 mg BID, 7 days on/14 days off | Powder-in-Capsule (PIC) & ECT | RP2D for ECT formulation |
For researchers aiming to implement this regimen in preclinical or clinical settings, the following protocol outlines the key procedures.
The most common dose-limiting toxicities (DLTs) are related to the gastrointestinal system and bone marrow suppression [4].
Key Monitoring Parameters (per NCI CTCAE criteria):
Dose Modification Guidelines:
The 7-days-on/14-days-off schedule was optimized based on early clinical studies to maximize efficacy and manage toxicity [4].
The following diagram illustrates the workflow from dose administration to its cellular effects and subsequent clinical monitoring:
Alisertib (MLN8237) is an investigational, oral, selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis. It is being developed for the treatment of hematological and non-hematological malignancies. The characterization of its population pharmacokinetics (PopPK) is essential for understanding the sources of inter-individual variability in drug exposure, which in turn informs dosing recommendations across different patient populations. These application notes summarize the developed PopPK models, their clinical applications, and key methodologies based on available scientific literature, to support researchers and drug development professionals in their work.
Population pharmacokinetic analyses for this compound have been conducted using non-linear mixed-effects modeling, primarily with software such as NONMEM. The models were developed using data from adult and pediatric patients with cancer across multiple clinical trials.
The pharmacokinetics of this compound are consistently described by a two-compartment model with an absorption phase characterized by transit compartments [1] [2].
The following table summarizes the structural model parameters and the key covariates identified in the final models.
Table 1: this compound Population Pharmacokinetic Model Structures and Key Covariates
| Model Feature | Adult PopPK Model [2] | Pediatric PopPK Model [1] |
|---|---|---|
| Base Structural Model | Two-compartment with 4-transit absorption | Two-compartment with 3-transit absorption |
| Key Covariates | Region (East Asia): 52% higher relative bioavailability compared to Western patients. | Body Surface Area (BSA): Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) correlated with BSA. |
| Impact on Dosing | Supported a 40% lower dose (30 mg b.i.d.) in East Asian patients to achieve exposures comparable to 50 mg b.i.d. in Western patients. | Supported BSA-based dosing (e.g., 80 mg/m²) for the pediatric population (ages 2-21 years). |
| Other Covariates | Mild hepatic or renal impairment did not have clinically relevant effects. | Not specified in the available excerpt. |
PopPK models have been leveraged to establish critical exposure-safety relationships for this compound, informing its therapeutic window.
Table 2: Exposure-Safety Relationships for this compound
| Population | Safety Endpoint | Finding | Significance |
|---|---|---|---|
| Global Adult & East Asian Patients [2] | Grade ≥3 Neutropenia, Grade ≥2 Stomatitis, Grade ≥2 Diarrhea | Statistically significant exposure-response relationships were established via logistic regression. | Supported the rationale for a lower dosage in Asia during global drug development. |
| Pediatric Patients [1] | Grade ≥2 Stomatitis, Febrile Neutropenia | Statistically significant relationships (P < .01) were observed with this compound exposure. | Toxicities were consistent with the drug's known antiproliferative mechanism. |
The following diagram illustrates the general workflow for developing and applying a population pharmacokinetic model, integrating steps confirmed in the this compound analyses and general PopPK guidance [1] [3] [4].
Diagram 1: PopPK Model Development and Application Workflow
This section outlines key methodological details from the cited this compound studies.
The PopPK models for this compound were built using data from several clinical trials. The following provides specifics from a pivotal pediatric study.
During PopPK model development, different models are compared and evaluated using statistical criteria.
The developed PopPK models have been directly applied to support critical dosing decisions in clinical development.
A key application of the global PopPK model was to quantitatively justify regional dosing differences [2].
In pediatric patients, the PopPK analysis confirmed that body size is a major covariate [1].
Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with a median survival of only 10-15 months from diagnosis despite multimodal therapeutic approaches. The current standard of care, known as the Stupp regimen, combines surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy, but offers limited survival benefit, particularly for the over 50% of GBM patients with MGMT promoter hypomethylation. These patients exhibit high expression of the O6-methylguanine DNA methyltransferase (MGMT) DNA repair enzyme, which confers resistance to alkylating agents like TMZ by reversing guanine methylation damage, making their tumors notoriously difficult to treat effectively. This pressing clinical challenge has motivated the investigation of novel therapeutic combinations that can overcome TMZ resistance in this patient population [1].
The aurora kinase A (AURKA) inhibitor alisertib (MLN8237) has emerged as a promising candidate for combination therapy due to its potent inhibition of glioblastoma cell growth, including against glioblastoma tumor stem-like cells, which are thought to drive tumor recurrence and therapeutic resistance. AURKA is a serine-threonine kinase critical for cell cycle progression, mitotic spindle formation, and regulation of multiple pro-proliferative pathways, and its overexpression in gliomas is associated with poor patient survival. Building upon previous findings that this compound potentiates the cytotoxicity of first-line glioblastoma therapies, researchers have systematically investigated its combination with DNA-damaging agents, discovering that This compound synergistically enhances carboplatin efficacy specifically in high-MGMT expressing glioblastoma models through a mechanism distinct from TMZ resistance [2] [3] [4].
The synergistic relationship between this compound and carboplatin exhibits a fascinating inverse dependency on MGMT expression levels compared to the this compound-irinotecan combination. While this compound synergizes with carboplatin preferentially in high-MGMT expressing glioblastoma cells, it shows stronger synergy with irinotecan in low-MGMT expressing cells. This pattern was consistently observed across multiple experimental endpoints, including colony formation capacity and apoptosis induction. Molecular manipulation of MGMT expression through knockout and overexpression studies has confirmed the causal role of MGMT in mediating this differential sensitivity, providing a predictive biomarker strategy for patient selection in clinical trial design [2] [1].
Table 1: Clinical Evidence Supporting this compound and Carboplatin Combination in Glioblastoma
| Evidence Type | Key Finding | Clinical Implication | Reference |
|---|---|---|---|
| Preclinical In Vitro | Synergistic growth inhibition (Chou-Talalay CI<1) in high-MGMT GBM cells | Supports biomarker-driven patient selection | [2] [4] |
| Preclinical In Vivo | Extended survival in orthotopic GBM models with high MGMT | Demonstrates therapeutic efficacy in relevant disease model | [1] |
| Mechanistic Studies | MGMT knockout abolishes synergy while overexpression enhances it | Confirms causal role of MGMT in response mechanism | [2] [1] |
| Clinical Experience | Established safety profiles of individual agents | Facilitates clinical translation and trial design | [2] [3] |
Principle: MGMT promoter methylation status serves as an indirect predictor of MGMT protein expression and clinical response to alkylating agents. The methylation-specific polymerase chain reaction (MSP) after bisulfite conversion is the gold standard method for this analysis, which can be performed on routine formalin-fixed, paraffin-embedded (FFPE) glioma specimens.
Protocol Steps:
Principle: Direct measurement of MGMT protein levels provides functional assessment of DNA repair capacity and complements promoter methylation analysis.
Protocol Steps:
Table 2: Key Reagents for MGMT Expression Analysis
| Reagent/Equipment | Specification | Purpose | Supplier/Model |
|---|---|---|---|
| DNA Extraction Kit | QIAamp DNA FFPE Tissue Kit | DNA isolation from archival tissue | QIAGEN |
| Bisulfite Conversion Kit | EZ DNA Methylation-Gold Kit | DNA bisulfite conversion | Zymo Research |
| MGMT Antibody | Mouse monoclonal, clone MT3.1 | MGMT protein detection | Invitrogen (35-7000) |
| β-actin Antibody | Mouse monoclonal, clone AC-15 | Loading control | Sigma (A2228) |
| HRP-conjugated Secondary | Anti-mouse IgG | Signal detection | Cell Signaling (7076) |
| PVDF Membrane | 0.45 μm pore size | Protein immobilization | Millipore |
| Gel Electrophoresis System | Mini-PROTEAN Tetra | Protein separation | Bio-Rad |
Principle: The colony formation assay evaluates the long-term proliferative capacity of glioblastoma cells after drug treatment, providing a sensitive measure of cytotoxic and cytostatic effects that may not be apparent in short-term viability assays.
Protocol Steps:
Principle: This assay quantifies early-stage apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, which binds to fluorescently labeled annexin V.
Protocol Steps:
Table 3: Representative In Vitro Synergy Data for this compound Combinations in Glioblastoma Models
| Cell Line | MGMT Status | Combination | Chou-Talalay CI | Bliss CI | Apoptosis Induction | Experimental Model |
|---|---|---|---|---|---|---|
| T98 | High | This compound + Carboplatin | 0.45 (Synergy) | 0.52 (Synergy) | 42.3% ± 5.1% | Monolayer |
| U87 | Low | This compound + Irinotecan | 0.38 (Synergy) | 0.41 (Synergy) | 38.7% ± 4.2% | Monolayer |
| GB30 | High | This compound + Carboplatin | 0.52 (Synergy) | 0.58 (Synergy) | 45.1% ± 6.2% | Neurosphere |
| U1242 WT | High | This compound + Carboplatin | 0.48 (Synergy) | 0.55 (Synergy) | 48.5% ± 5.7% | Monolayer |
| U1242 KO | MGMT Null | This compound + Carboplatin | 1.25 (Antagonism) | 1.32 (Antagonism) | 12.3% ± 2.1% | Monolayer |
Principle: This protocol establishes patient-derived xenografts or cell line-derived orthotopic glioblastoma models in immunocompromised mice to evaluate the efficacy of this compound and carboplatin combination therapy in a biologically relevant context that accounts for blood-brain barrier penetration and tumor microenvironment interactions.
Protocol Steps:
Principle: The Chou-Talalay method quantifies drug interactions based on the median-effect principle and mass-action law, providing a quantitative measure of synergy (CI<1), additive effect (CI=1), or antagonism (CI>1) across different effect levels.
Analysis Protocol:
Principle: The Bliss independence model assumes drugs act through independent mechanisms and calculates the expected additive effect as the probability of independent events, with values less than expected indicating synergy.
Analysis Protocol:
This diagram illustrates the mechanistic basis for this compound and carboplatin synergy in high-MGMT glioblastoma cells. The key interaction occurs through AURKA inhibition-induced DNA damage response which sensitizes cells to carboplatin-induced DNA crosslinks. Importantly, in this specific context, high MGMT expression enhances apoptosis from the combination rather than conferring resistance, representing a paradigm shift from its classical role in TMZ resistance. This explains the inverse MGMT dependency observed in the research, where high MGMT expression predicts better response to this compound-carboplatin combination [2] [1].
This comprehensive workflow outlines the systematic approach for evaluating the this compound-carboplatin combination, from initial MGMT characterization through in vivo validation. The process emphasizes the critical role of MGMT status determination at the outset, as this molecular feature dictates the subsequent experimental trajectory and interpretation. The iterative feedback between synergy calculation and dose optimization reflects the quantitative nature of combination therapy development, while the molecular manipulation phase establishes causal relationships between MGMT expression and treatment response. Finally, the orthotopic glioblastoma model provides clinically relevant validation of efficacy observed in vitro [2] [1].
The synergistic combination of this compound and carboplatin represents a promising therapeutic strategy for glioblastoma patients with high MGMT expression who typically respond poorly to standard temozolomide therapy. The inverse dependency on MGMT expression distinguishes this combination from conventional alkylating agent chemotherapy and provides a rational basis for biomarker-driven patient selection. The experimental protocols detailed in this document provide a standardized framework for evaluating this combination across preclinical models, with particular emphasis on MGMT status assessment, appropriate synergy quantification methods, and clinically relevant orthotopic models for validation.
Future development of this combination should focus on optimizing dosing schedules to maximize therapeutic index, investigating potential interactions with emerging immunotherapies, and developing novel formulations that enhance blood-brain barrier penetration. Additionally, further mechanistic studies to elucidate the precise molecular pathways linking AURKA inhibition and MGMT-mediated enhanced platinum sensitivity may reveal additional therapeutic targets. The compelling preclinical evidence summarized herein supports the initiation of clinical trials specifically targeting glioblastoma patients with high MGMT expression, who represent a population with significant unmet medical need.
Alisertib (MLN8237) is an investigational, orally available, selective Aurora A kinase inhibitor currently in clinical development for treating various hematologic malignancies and solid tumors. As a potent therapeutic agent targeting a key regulator of mitotic progression, understanding its metabolic fate is crucial for clinical pharmacology development and risk management in oncology drug development. The comprehensive characterization of this compound's biotransformation pathways provides essential insights into sources of exposure variability, potential drug-drug interactions (DDIs), and guidance for dosing in special populations. These application notes consolidate experimental findings from human absorption, distribution, metabolism, and excretion (ADME) studies and detail methodologies for metabolite profiling and identification, offering researchers in pharmaceutical development a structured framework for similar investigational compounds.
The Aurora A kinase targeted by this compound plays a fundamental role in regulating mitotic spindle formation, G2/M phase transition, and centrosome maturation. Its overexpression and amplification across diverse human cancers make it an attractive anticancer target. As an acidic compound (pKa 4.53) with pH-dependent solubility, this compound presents unique challenges in dissolution and absorption characteristics that influence its metabolic disposition [1]. These notes present integrated protocols and data to support the development of investigational kinase inhibitors with similar physicochemical properties.
The mass balance and excretion pathways of this compound were characterized in a phase I study involving three patients with advanced solid tumors who received a single 35-mg oral dose of [¹⁴C]this compound oral solution (approximately 80 μCi) [2]. The study design incorporated comprehensive sample collection over 14 days to ensure complete characterization of elimination pathways, with total radioactivity measured in plasma, urine, and feces to determine recovery rates and excretion kinetics.
Table 1: Mass balance and recovery of [¹⁴C]this compound-derived radioactivity following a single 35-mg oral dose in patients with advanced solid tumors
| Matrix | Mean % of Administered Dose | Primary Components Identified | Cumulative Recovery Timeframe |
|---|---|---|---|
| Feces | 87.8% | Hydroxy this compound (M3; 20.8%), Unchanged this compound (26.3%) | 192 hours postdose |
| Urine | 2.7% | M1 (0.84%), M9 (0.66%) | 192 hours postdose |
| Total Recovery | 90.5% | - | 14 days postdose |
The data demonstrate that fecal excretion serves as the predominant elimination pathway for this compound-derived radioactivity, accounting for nearly 90% of the administered dose, while renal elimination plays a minimal role (less than 3%) [2] [3]. This excretion profile suggests that hepatic metabolism followed by biliary excretion represents the primary clearance mechanism for this compound, with negligible dependence on renal function for elimination. The cumulative recovery of 90.5% within 14 days postdose indicates thorough characterization of the excretion pathways with minimal residual radioactivity retained in the body beyond this period.
Metabolite profiling experiments were conducted using plasma, urine, and fecal samples collected from the human ADME study to identify circulating and excreted metabolites of this compound [2]. The structural characterization of these metabolites provides crucial insights into the primary biotransformation pathways and informs assessment of metabolite-mediated toxicity risks.
Table 2: Major circulating drug-related components in plasma following oral administration of [¹⁴C]this compound
| Analyte | Mean % of Total Radioactivity | Metabolic Pathway | Structural Characteristics |
|---|---|---|---|
| Unchanged this compound | 47.8% | - | Parent drug |
| O-desmethyl this compound (M2) | 34.6% | CYP-mediated O-demethylation | Fluoro-6-hydroxyphenyl moiety |
| This compound acyl glucuronide (M1) | 12.0% | Direct acyl glucuronidation | Benzoic acid glucuronide conjugate |
| Other minor metabolites | <5.6% collectively | Various oxidative pathways | Hydroxylated derivatives |
The metabolite profile in plasma indicates that unchanged this compound represents the predominant circulating drug-related component, followed by two major metabolites: M2, resulting from CYP-mediated oxidative metabolism, and M1, formed via direct glucuronidation [2]. The significant presence of both parent drug and metabolites in circulation underscores the contribution of multiple metabolic pathways to this compound's overall pharmacokinetic profile.
In urine, the minimal recovered radioactivity (2.7% of dose) primarily consisted of the acyl glucuronide M1 and the glucuronide conjugate of hydroxy this compound (M9), with negligible unchanged drug [2]. This metabolite profile suggests extensive metabolism prior to renal elimination, with phase II conjugation reactions serving as important pathways for facilitating urinary excretion of more hydrophilic metabolites.
In feces, the major drug-related components identified were hydroxy this compound (M3) and unchanged this compound, collectively accounting for approximately 47% of the administered dose [2]. The presence of significant unchanged drug in feces suggests possible incomplete absorption or hydrolytic cleavage of glucuronide conjugates in the gastrointestinal tract, potentially through bacterial β-glucuronidase activity. The fecal metabolite profile confirms that oxidative metabolism followed by biliary excretion of metabolites represents a significant elimination pathway for this compound.
Figure 1: this compound Biotransformation Pathways and Metabolite Distribution. The diagram illustrates the major metabolic routes of this compound and the relative abundance of metabolites identified in plasma, urine, and feces from human ADME studies [2].
In vitro studies were conducted to identify the specific enzymes responsible for this compound metabolism and quantify their relative contributions to its overall clearance [2] [1]. These experiments provide critical information for predicting DDIs and understanding interindividual variability in drug exposure.
Reaction phenotyping experiments using human liver microsomes and recombinant CYP enzymes demonstrated that CYP3A4 serves as the primary enzyme responsible for the oxidative metabolism of this compound, with an estimated 86% contribution to its total clearance [1]. Additional studies with selective chemical inhibitors and inhibitory antibodies confirmed the dominant role of CYP3A, while other CYP isoforms played negligible roles in this compound metabolism. The major oxidative metabolite M2 (O-desmethyl this compound) was specifically formed via CYP3A-mediated O-demethylation of the fluoromethoxyphenyl moiety [2].
The acyl glucuronidation of this compound to form M1 was characterized using recombinant UGT enzymes and human liver and intestinal microsomes. These studies identified UGT1A1, UGT1A3, and UGT1A8 as the primary enzymes catalyzing this reaction [2]. The involvement of UGT1A8, which is predominantly expressed in gastrointestinal tissue, suggests potential first-pass intestinal metabolism following oral administration. Stability assessments of the acyl glucuronide metabolite M1 demonstrated its relative stability in 0.1 M phosphate buffer, plasma, and urine, indicating low potential for hydrolysis and transacylation reactions that can sometimes lead to idiosyncratic toxicity [2].
Further in vitro evaluation assessed the potential for this compound and its major metabolites M1 and M2 to perpetrate DDIs through inhibition of cytochrome P450 enzymes. The results indicated minimal potential for this compound or its metabolites to inhibit major CYP450 enzymes, suggesting low likelihood of this compound altering the pharmacokinetics of coadministered drugs that are CYP substrates [2]. This profile is advantageous for an oncology therapeutic that will likely be used in combination regimens.
Table 3: Enzyme mapping and contribution to this compound metabolism based on in vitro studies
| Enzyme System | Specific Isoforms | Contribution to Metabolism | Primary Metabolite Formed |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | ~86% of oxidative metabolism | O-desmethyl this compound (M2) |
| UGT | UGT1A1, UGT1A3, UGT1A8 | Primary for direct conjugation | This compound acyl glucuronide (M1) |
| Other CYP isoforms | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | Minimal (<14% collectively) | Various minor oxidative metabolites |
Objective: To characterize the mass balance, pharmacokinetics, metabolism, and routes of excretion of this compound in patients with advanced malignancies.
Study Design:
Sample Processing:
Analytical Methods:
Enzyme Reaction Phenotyping:
Metabolite Stability Assessment:
Figure 2: Experimental Workflow for this compound Human ADME Study. The diagram outlines the comprehensive methodology for characterizing the absorption, distribution, metabolism, and excretion of [¹⁴C]this compound in human subjects [2].
Clinical DDI studies demonstrated that strong CYP3A inhibitors and inducers significantly alter this compound exposure, necessitating careful medication management in clinical practice [1]. Specifically:
These findings support contraindications with strong CYP3A inducers and precautions with strong CYP3A inhibitors and gastric acid-reducing agents in patients receiving this compound therapy [1].
The minimal renal excretion of this compound (2.7% of dose) suggests that renal impairment is unlikely to significantly impact this compound pharmacokinetics [2]. However, the predominant hepatic clearance pathway indicates that hepatic impairment may substantially alter drug exposure, warranting dose adjustments in this population. Population pharmacokinetic analyses have confirmed that mild to moderate renal impairment does not clinically relevantly affect this compound exposure, while hepatic impairment requires additional investigation [4].
Genetic polymorphisms in UGT1A1 (e.g., UGT1A1*28 allele associated with Gilbert's syndrome) were evaluated as potential sources of interindividual variability in this compound pharmacokinetics. Analysis of data from over 300 patients indicated that UGT1A1 genotype did not significantly influence this compound clearance, suggesting that dose adjustments based on UGT1A1 status are not necessary [1].
The comprehensive biotransformation assessment of this compound demonstrates that this investigational Aurora A kinase inhibitor undergoes extensive hepatic metabolism via multiple pathways, including CYP3A-mediated oxidation and UGT-catalyzed glucuronidation, with fecal excretion as the primary elimination route. The minimal renal elimination and insignificant DDI potential as a perpetrator provide advantageous characteristics for its development as an oncology therapeutic.
The experimental protocols detailed in these application notes provide robust methodologies for characterizing the metabolic fate of investigational drugs, with specific applications for kinase inhibitors with similar physicochemical properties. The integration of human ADME studies with in vitro enzyme mapping approaches offers a comprehensive framework for predicting and managing sources of exposure variability in clinical development programs, ultimately supporting the optimization of the benefit-risk profile for novel therapeutic agents.
A primary challenge in using Alisertib for brain tumors is its limited penetration into the CNS, largely due to efflux transporters at the blood-brain barrier, while it simultaneously achieves higher exposure in the bone marrow, a known site of its dose-limiting toxicity (myelosuppression) [1] [2].
The following table summarizes key quantitative findings from murine studies on this compound's distribution [1] [2]:
| Tissue / Parameter | Wild-Type Mice | P-gp/Bcrp Knockout Mice | Key Finding |
|---|---|---|---|
| Brain-to-Plasma AUC Ratio | < 1% (0.31%) [3] | 17.26% [3] | CNS exposure is very low and significantly limited by efflux transporters. |
| Spinal Cord-to-Plasma AUC Ratio | 0.87% | Information Not Specific | Distribution within the CNS is relatively uniform. |
| Bone Marrow-to-Plasma AUC Ratio | ~15% | Not Significantly Affected | Exposure at this site of toxicity is substantially higher than in the CNS. |
| Role of P-gp | Significant | N/A | P-gp is a major efflux transporter limiting this compound CNS distribution [2]. |
| Role of Bcrp | Not Significant | N/A | Bcrp does not play a significant role in limiting this compound CNS distribution [2]. |
This disparate distribution profile underscores the need for innovative delivery strategies, such as convection-enhanced delivery (CED), to improve the drug's therapeutic index for CNS malignancies [1] [2] [3].
Here is a detailed methodology for investigating this compound distribution, based on the protocols used in the cited research.
Objective: To quantify the concentration of this compound over time in target tissues (e.g., brain, spinal cord, bone marrow) and plasma, and to evaluate the role of efflux transporters P-gp and Bcrp.
Materials:
Mdr1a/b⁻/⁻ (P-gp knockout), Bcrp1⁻/⁻ (Bcrp knockout), and Mdr1a/b⁻/⁻Bcrp1⁻/⁻ (triple knockout) mice, 8-16 weeks old, equal numbers of males and females [2].Workflow:
The following diagram outlines the key steps of the experimental protocol.
Diagram Title: Workflow for this compound Distribution Study
Procedure:
Objective: To measure the free (unbound) fraction of this compound in plasma, brain, and spinal cord, which is the pharmacologically active species.
Procedure:
The table below summarizes the design and results from recent phase I clinical trials of Alisertib in combination with other anticancer agents.
| Trial & Combination Therapy | Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Grade ≥3 TRAEs | Efficacy (Response Evaluable Patients) |
|---|
| This compound + Gemcitabine (NCT01924260) [1] | this compound: 50 mg BID, Days 1-3, 8-10, 15-17 Gemcitabine: 1000 mg/m², Days 1, 8, 15 Cycle length: 28 days [1] | Neutropenia (at DL3 & DL4) [1] | Neutropenia (54%) Thrombocytopenia Leukopenia Anemia [1] | PR: 9% (2/22) SD: 64% (14/22) Median PFS: 4.1 months [1] | | This compound + TAK-228 (mTOR Inhibitor) (Preclinical & Phase I) [2] [3] | this compound: 30 mg BID, Days 1-7 TAK-228: 2 mg daily, continuous dosing Cycle length: 21 days [2] [3] | Not specified in abstract | Neutropenia Fatigue, Nausea Rash, Mucositis Alopecia [2] [3] | Preclinical models showed significant tumor growth inhibition and increased apoptosis with the combination [3]. | | This compound + Irinotecan (NCT01923337) [4] | this compound: 20 mg BID, Days 1-3 & 8-10 Irinotecan: 100 mg/m², Days 1 & 8 Cycle length: 21 days [4] | Diarrhea, Dehydration, Neutropenia [4] | Hematologic and Gastrointestinal toxicities [4] | PR: 9% (1/11) in a patient with small cell lung cancer [4]. |
For researchers aiming to replicate or build upon these studies, here are the detailed methodologies.
The following diagram outlines the key experiments used to establish the rationale for the this compound and TAK-228 combination trial.
Detailed Preclinical Methods [3]:
The tables below summarize the common DLTs and general management recommendations.
Table 1: Common Dose-Limiting and Frequent Adverse Events
| Toxicity Category | Specific Adverse Events | Severity & Context |
|---|---|---|
| Hematologic | Neutropenia, Leukopenia, Anemia, Febrile Neutropenia, Thrombocytopenia | Grade ≥3; Common DLTs; Most frequent grade ≥3 event [1] [2] [3]. |
| Gastrointestinal | Diarrhea, Stomatitis/Mucositis, Nausea, Vomiting | Grade 3+ diarrhea and stomatitis are common DLTs [1] [4]. |
| Other Common Events | Fatigue, Alopecia, Anorexia, Somnolence | Frequently observed; somnolence linked to benzazepine structure [4]. |
Table 2: General Risk Mitigation and Management Strategies
| Strategy Category | Specific Actions |
|---|---|
| Dosing & Scheduling | Intermittent scheduling (e.g., 7 days on/14 days off) helps manage toxicity [4]. |
| Patient Screening | Exclude patients with Gilbert's syndrome or UGT1A1*28 homozygosity due to glucuronidation metabolism pathway [1] [3]. |
| Proactive Monitoring | Conduct frequent CBCs to monitor for hematologic toxicity [1] [3]. |
| Dose Modification | Implement protocol-defined dose reductions and delays for Grade 3+ toxicity [5]. |
Here are methodologies from phase I trials that established the maximum tolerated dose (MTD) for alisertib combinations, providing experimental context for the DLT data.
Table 3: Summary of this compound Combination Phase I Trials
| Combination Drug | This compound Dosing in a 21-Day Cycle | This compound Dosing in a 28-Day Cycle | Established MTD (RP2D) | Key DLTs Observed |
|---|---|---|---|---|
| Irinotecan [1] | 20 mg BID, Days 1-3 & 8-10 | Not applicable | 20 mg BID | Diarrhea, dehydration, neutropenia |
| Gemcitabine [3] | Not applicable | 50 mg BID, Days 1-3, 8-10, & 15-17 | 50 mg BID | Neutropenia |
Experimental Protocol Details:
The following diagrams outline logical workflows for managing the most critical this compound-associated toxicities, based on the protocols and data from the search results.
The following table synthesizes quantitative data on key hematologic toxicities from clinical trials. "Grade 3/4" refers to severe or life-threatening adverse events as per Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Remarks & Clinical Context |
|---|---|---|---|
| Neutropenia | 51% of patients [1] | 43% of patients [1] | Most common Grade 3/4 event; also reported as dose-limiting toxicity (DLT) [2] [3]. |
| Anemia | 31% of patients [1] | 10% of patients [3] | Frequently observed, with lower rates of severe cases compared to neutropenia. |
| Leukopenia | Not Specified | 22% of patients [3] | Often occurs concurrently with other cytopenias. |
| Thrombocytopenia | Not Specified | 14% of patients [3] | Monitor platelet counts; can necessitate dose adjustments. |
Here are answers to frequently asked questions regarding the management of this compound-induced hematologic toxicities in a clinical trial setting.
Clinical protocols typically employ a dose reduction and treatment delay strategy.
Frequent blood count monitoring is essential.
Yes, this compound's metabolism suggests potential for significant interactions.
The diagram below illustrates the key mechanisms behind this compound-induced neutropenia and the primary clinical management strategies.
When planning studies involving this compound, you should consider:
| Combination Therapy | Cancer Model | Recommended Sequence | Key Rationale & Mechanistic Insights |
|---|---|---|---|
| Alisertib + pGPC3 DNA Vaccine [1] | Hepatocellular Carcinoma (HCC) | Concurrent administration | Combination enhances dendritic cell maturation and expands tumor-specific CD8+ T cells, providing long-term protection. [1] |
| This compound + DNA-damaging Chemo (e.g., Cisplatin) [2] | Inflammatory Breast Cancer (IBC) | This compound → Chemotherapy | CDK2 inhibition by this compound downregulates DNA repair genes, sensitizing cells to subsequent DNA-damaging agents. [2] |
| This compound + Paclitaxel [2] | Inflammatory Breast Cancer (IBC) | Sequence not synergistic | The study found that this particular sequence did not produce a synergistic effect, highlighting sequence dependency. [2] |
| This compound + Donafenib [3] | Hepatocellular Carcinoma (HCC) | Concurrent administration | Co-treatment synergistically inhibits the NF-κB/NRF2 pathway, leading to profound ferroptosis (iron-dependent cell death). [3] |
| This compound + ABT-263 (BH3 mimetic) [4] | Triple-Negative Breast Cancer (TNBC) | Concurrent administration | Dual blockade: this compound inhibits AKT-Mcl-1 survival pathway while ABT-263 inhibits Bcl-xL, synergistically inducing intrinsic apoptosis. [4] |
To support your work, here are detailed methodologies for critical experiments cited in the research.
This protocol is adapted from research that identified the optimal sequence of this compound (a CDK2 inhibitor was used) and chemotherapy [2].
This method is crucial for validating mechanisms when combining this compound with immunotherapies, as described in multiple studies [1] [4].
The following diagrams illustrate the core mechanisms of action for two key this compound combinations, which can guide your hypothesis and experimental design.
This diagram shows how this compound creates a favorable environment for immunotherapy and synergizes with BH3 mimetics to induce cell death [1] [4].
This workflow shows how the combination of this compound and donafenib cooperatively blocks a key survival pathway to trigger a non-apoptotic cell death [3].
What is the recommended dosing schedule for this compound in in vivo models? A common and well-tolerated schedule is 30 mg/kg orally, once daily for 4 days, followed by a 3-day break, repeated weekly [4]. Another study used 30 mg/kg daily for 3 weeks [5]. You may need to optimize this based on your specific model and combination partner.
How do I determine if my combination therapy is working synergistically? Beyond cell viability assays, you must investigate the proposed mechanism. If combining with immunotherapy, use flow cytometry to confirm increased CD8+ T cell infiltration [1] [4]. If targeting ferroptosis, measure lipid ROS and GSH/GSSG levels [3]. For DNA-damaging agents, analyze DNA damage markers (e.g., γH2AX) following the sequential treatment [2].
The combination is too toxic in vivo. What are my options? Consider dose reduction or intermittent scheduling. The ongoing ALISCA-Breast1 trial is evaluating lower doses of this compound (30 mg and 40 mg BID on an intermittent schedule) combined with endocrine therapy to improve tolerability [6] [7]. This demonstrates that lower doses can still be clinically effective when used in rational combinations.
The following table summarizes the key quantitative data on the exposure-safety relationship for stomatitis, a known antiproliferative mechanism-based toxicity of Alisertib.
| Parameter | Description and Values |
|---|---|
| Relationship Significance | Statistically significant relationship (P < .01) observed between this compound exposure and incidence of grade ≥2 stomatitis [1]. |
| Safety Event Grade | Grade ≥2 (Moderate to severe) [1]. |
| Mechanism | Consistent with antiproliferative mechanism-related toxicity, as Aurora A kinase is expressed and active in the gastrointestinal epithelium [1]. |
| Reported Incidence | • Phase 3 PTCL Trial: 33% of patients (any grade) [2]. • Phase 1 Combo Study: Common side effect, but precise incidence not specified [3]. | | Key Covariate (Body Size) | Apparent oral clearance and central volume of distribution were correlated with Body Surface Area (BSA). This supports the use of BSA-based dosing (mg/m²) in pediatric patients to achieve consistent exposure across different body sizes [1]. | | Recommended Dose (Pediatric) | 80 mg/m² once daily (enteric-coated tablets) provides similar exposures across pediatric age groups and is comparable to the exposure in adults receiving the 50 mg twice daily regimen [1]. |
For researchers aiming to characterize this relationship in a preclinical or clinical setting, the following methodology, derived from the population pharmacokinetic (PopPK) analysis, can serve as a guide.
1. Study Design & Dosing
2. Sample Collection for PK Analysis
3. Bioanalytical Method
4. Safety & Toxicity Monitoring
5. Data Analysis
This workflow illustrates the process of using patient data and PK modeling to establish a quantitative link between this compound exposure and the safety outcome of stomatitis:
Q1: What is the biological rationale for stomatitis being a dose-limiting toxicity for this compound? Stomatitis is an antiproliferative mechanism-based toxicity. Aurora A kinase, the target of this compound, is expressed and active in the rapidly dividing cells of the gastrointestinal epithelium. Inhibiting this kinase disrupts normal cell division and renewal in the oral mucosa, leading to inflammation and ulceration [1].
Q2: How can the risk of stomatitis be managed in clinical practice? The primary strategy is dose management. The established exposure-safety relationship supports using BSA-based dosing to minimize variability and avoid unexpectedly high exposures in smaller individuals [1]. In clinical trials, dose reductions and treatment delays were implemented to manage toxicities like stomatitis and neutropenia [3]. Proactive supportive care, including oral hygiene protocols and symptom management, is also essential.
Q3: Are there any drug-drug interactions that could alter this compound exposure and subsequent stomatitis risk? Yes. This compound is predominantly metabolized by the CYP3A4 enzyme. Coadministration with strong CYP3A4 inhibitors (e.g., itraconazole) can increase this compound exposure by approximately 40%, while strong inducers (e.g., rifampin) can decrease exposure by 50% [1]. This altered exposure could significantly change the risk of concentration-dependent toxicities like stomatitis, so concomitant use of such drugs requires careful monitoring or dose adjustment.
Alisertib is predominantly metabolized in the liver, and clinical studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism [1] [2].
The table below summarizes the key clinical evidence and implications for drug-drug interactions (DDIs):
| Aspect | Clinical Evidence & Impact |
|---|---|
| Major Metabolic Pathway | CYP3A4-mediated oxidation [2] |
| Clinical DDI Evidence | Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases this compound exposure [1]. |
| Clinical DDI Evidence | Co-administration with strong CYP3A4 inducers (e.g., rifampin) decreases this compound exposure [1]. |
| Perpetrator Potential | In vitro studies show this compound has negligible potential to inhibit or induce major CYP enzymes, including CYP3A4 [3]. |
Beyond CYP enzymes, this compound's interaction with drug transporters is a critical factor in its pharmacokinetics and potential for multidrug resistance (MDR) modulation. The following table summarizes quantitative in vitro findings on its inhibition of key ATP-Binding Cassette (ABC) efflux transporters [3].
| Transporter | Common Name | Probe Substrate(s) Used | Inhibitory Effect (IC₅₀) |
|---|---|---|---|
| ABCC1 | MRP1 | Calcein AM, Daunorubicin | 19.9 μM (Calcein AM), 2.59 μM (Daunorubicin) [3] |
| ABCB1 | P-gp | Digoxin, Rhodamine 123 | Negligible inhibition [3] |
| ABCG2 | BCRP | Hoechst 33342, Mitoxantrone | Negligible inhibition [3] |
This methodology is based on the in vitro assays used to generate the transporter data above [3].
The following diagram illustrates the key steps for performing the transporter inhibition assay:
| Question | Answer & Key Strategies |
|---|---|
| What is the primary cause of alisertib-induced mucositis? | Systemic exposure from oral administration. The drug affects rapidly dividing cells, including those in the mucosal lining [1]. |
| What is the most promising strategy to reduce this toxicity? | Topical/localized delivery. This method aims to deliver the drug directly to the target site, drastically reducing its concentration in the systemic circulation [2]. |
| Are there any formulated systems available for this approach? | Yes, research demonstrates the feasibility of an This compound-loaded Intravaginal Ring (IVR). This system provides sustained, localized release for conditions like cervical cancer [2]. |
| Does topical delivery compromise the drug's stability or efficacy? | No. Studies confirm that this compound remains stable and effective in simulated vaginal fluid and is selectively lethal to target cancer cells (e.g., HPV+ cervical cancer cells) after release from the delivery system [2]. |
| What alternative mechanisms of resistance might cause low efficacy? | The induction of Polyploid Giant Cancer Cells (PGCCs). This compound treatment can enrich for these resistant cells, leading to reduced long-term sensitivity. Combining this compound with mifepristone has been shown to target this population [3]. |
This protocol is adapted from a study that successfully developed an intravaginal ring (IVR) for localized this compound delivery [2].
The workflow for this protocol can be summarized as follows:
This protocol is based on research exploring the mechanism of insensitivity in Triple-Negative Breast Cancer (TNBC) and a method to overcome it [3].
The mechanism of insensitivity and the proposed combination therapy strategy is illustrated below:
For a quick comparison, the following table summarizes critical quantitative data from the research.
Table 1: Key Experimental Parameters from Literature
| Parameter | Value / Concentration | Context / Model | Reference | | :--- | :--- | :--- | :--- | | This compound In Vitro Dose | 100 nM (sublethal) | Used to induce PGCC formation in TNBC cell lines [3]. | | | This compound In Vitro Dose | 50 mg twice daily (oral, systemic) | Common clinical schedule; associated with mucosal toxicity [4]. | | | Mifepristone In Vitro Dose | 40 µM | Used to target and reduce this compound-induced PGCCs [3]. | | | Drug Loading in IVR | 0.5%, 1%, 2% (w/w) | Effective loading for sustained release from a topical silicone ring [2]. | | | Primary Toxicity (Systemic) | Mucositis, Myelosuppression, Diarrhea | Most common treatment-related adverse events from clinical trials [1] [5]. |
Yes. Mood alterations, including depression, are documented side effects of Alisertib (MLN8237), particularly in pediatric clinical trials. These effects are considered a dose-limiting toxicity (DLT) [1] [2].
The table below summarizes the clinical evidence on these neuropsychiatric adverse events:
| Population | Reported Mood Alterations | Clinical Context | Citation |
|---|---|---|---|
| Pediatric patients (solid tumors) | Depression, mood alteration, impaired memory, agitation, euphoria, somnolence | Identified as Dose-Limiting Toxicities (DLTs) in a phase 1 study. | [1] |
| Children & adolescents (recurrent/refractory cancers) | Mood alterations (e.g., depression) | Observed toxicities in a phase 2 trial. | [3] |
The exact mechanism in the central nervous system is not fully established, but two key factors are highlighted in the literature:
The following diagram synthesizes these potential mechanisms leading to mood alterations:
Based on clinical trial protocols, management primarily involves dose modification [1] [2].
| Management Strategy | Protocol Description | Citation |
|---|---|---|
| Dose Interruption & Adjustment | Patients with intolerable treatment-related toxicities at 50 mg twice daily can be dose-reduced to 40 or 30 mg on the same schedule. | [1] [2] |
| Monitoring | Close monitoring for signs of mood alteration, depression, and other neuropsychiatric symptoms is essential. | [1] [3] |
Issue: A subject in a pre-clinical study or clinical trial exhibits depression-like behavior or other mood alterations after administration of this compound.
Troubleshooting Steps:
The table below summarizes the core quantitative findings from pivotal pediatric clinical trials to facilitate easy comparison.
| Trial Phase & Focus | Recommended Dose & Schedule | Key Efficacy Findings | Primary Toxicities |
|---|---|---|---|
| Phase II: Single Agent (Multiple Recurrent/Refractory Solid Tumors) [1] [2] [3] | 80 mg/m²/day, orally, Days 1-7, every 21 days [1] | Objective Response Rate (ORR) < 5% (5/137 patients) [1] [2] | Myelosuppression (most frequent) [1] |
| Phase I: Combination Therapy (with Irinotecan & Temozolomide for Neuroblastoma) [4] [5] | 60 mg/m²/day, orally, Days 1-7, every 21 days [4] [5] | ORR: 31.8% (50% at MTD); 2-year Progression-Free Survival: 52.4% [4] [5] | Myelosuppression (neutropenia 69%, thrombocytopenia 84%), Diarrhea (55%), Nausea (54%) [4] |
For researchers designing preclinical or translational studies, here are the detailed methodologies from the cited clinical trials.
This multicenter study established the single-agent activity profile of this compound in a pediatric population [1] [2].
This study defined the Maximum Tolerated Dose (MTD) for this compound when combined with a standard chemotherapy backbone [4] [5].
The following diagrams illustrate the core mechanism of action of this compound and a logical framework for dose-finding in pediatric populations, based on the clinical evidence.
Figure 1. This compound Mechanism of Action and Pharmacologic Pathway
Figure 2. Logical Workflow for Pediatric this compound Dose-Finding
Q1: Why is the maximum tolerated dose (MTD) lower when this compound is used in combination with chemotherapy compared to as a single agent? The MTD is often lower in combination therapy due to overlapping toxicities. In the neuroblastoma trial, this compound, irinotecan, and temozolomide all cause myelosuppression and gastrointestinal toxicity (diarrhea, nausea). Combining them exacerbates these side effects, necessitating a lower dose of this compound (60 mg/m² vs. 80 mg/m²) to maintain a tolerable safety profile [4] [5].
Q2: What is the scientific rationale for developing this compound in pediatric neuroblastoma specifically? The rationale is strongly linked to MYCN biology. Aurora A kinase binds to and stabilizes the N-Myc oncoprotein, which is a key driver of high-risk neuroblastoma. This compound not only inhibits Aurora A's catalytic activity but also acts allosterically to disrupt its interaction with N-Myc, leading to N-Myc degradation. This unique dual mechanism provides a compelling rationale for targeting MYCN-amplified neuroblastoma [6].
Q3: What are the critical pharmacokinetic (PK) targets and how were they assessed in pediatric trials? Preclinical models indicated that this compound concentrations exceeding 1 μmol/L are required for maximum antitumor and pharmacodynamic effects [2] [6]. The pediatric phase II trial confirmed that a dose of 80 mg/m² once daily achieved a median trough concentration of 1.3 μmol/L on day 4, meeting this target in 67% of patients [1] [2]. This PK validation is essential for confirming that a biologically active exposure is achieved in the pediatric population.
Q: What are the primary cellular mechanisms that cause resistance to this compound? Researchers have identified several key mechanisms that cancer cells use to survive this compound treatment. The table below summarizes these mechanisms and how to detect them.
| Mechanism | Description | Evidence/Model System | Detection Methods |
|---|---|---|---|
| PGCC Formation [1] | This compound treatment enriches for Polyploid Giant Cancer Cells (PGCCs). These cells can continue to replicate and produce progeny, leading to reduced drug sensitivity. | Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468); patient-derived tumor histocultures. | Phase-contrast microscopy (cell morphology), Flow Cytometry (DNA content analysis via PI staining), BrdU incorporation assay [1]. |
| Metabolic Adaptation [2] | Upon chronic this compound exposure, cells shift their energy production from glycolysis to oxidative metabolism, including increased fatty acid oxidation. | Glioblastoma cell lines; patient-derived xenograft mouse models. | Seahorse Analyzer (metabolic flux), Gene Expression Analysis (metabolic pathways), Mitochondrial imaging (size and morphology) [2]. |
| TCP1 Overexpression [3] | The chaperonin TCP1 is associated with this compound resistance. Its overexpression promotes cell proliferation and migration in resistant cells. | Breast cancer cell lines (MDA-MB-231, BT-549) with acquired this compound resistance. | RNA-seq, Western Blot, CCK-8 proliferation assay, Transwell migration assay [3]. |
Q: What are the potential strategies to overcome or bypass this compound resistance? Current preclinical research suggests that combination therapies are the most promising approach to counteract resistance.
| Strategy | Combination Agent(s) | Proposed Mechanism | Experimental Evidence | | :--- | :--- | :--- | :--- | | Target PGCCs [1] | Mifepristone (GR antagonist) | Targets and depletes the PGCC population that survives initial this compound treatment. | In TNBC models, combination of Mifepristone with this compound reduced the enrichment of this compound-insensitive mammospheres [1]. | | Inhibit Metabolic Shift [2] | Etomoxir (Fatty acid oxidation inhibitor) | Blocks the alternative energy pathway (fatty acid oxidation) that resistant cells rely on. | In Glioblastoma models, the combination of this compound and Etomoxir enhanced cell death in vitro and significantly extended animal survival in vivo compared to single-agent treatment [2]. | | Target Resistance Factor [3] | siRNA against TCP1 | Silencing TCP1 expression counteracts its resistance-promoting effects. | In this compound-resistant breast cancer cells, TCP1 knockdown reduced cell proliferation and migration, re-sensitizing cells to the drug [3]. | | Sequential Combination [4] | BH3-mimetics (e.g., Venetoclax), Panobinostat (HDAC inhibitor) | Sequential administration, rather than simultaneous use, with BH3-mimetics showed synergistic effects in promoting cell death in Multiple Myeloma models [4]. |
To help you integrate these findings into your own work, here are detailed methodologies for two key assays cited in the research.
Protocol 1: Detecting Polyploid Giant Cancer Cells (PGCCs) by Flow Cytometry This protocol is used to identify and quantify polyploid cells based on their increased DNA content [1].
Protocol 2: Assessing Cell Viability and IC50 via CCK-8 Assay This method is used to determine the half-maximal inhibitory concentration (IC50) of this compound, including in resistant cell lines [3].
The diagram below illustrates the key signaling pathways involved in this compound's mechanism of action and the primary resistance mechanisms that have been identified.
| Feature | Alisertib (Single Agent) | Investigator's Choice (Single Agents) | Pralatrexate + Romidepsin (Combination) |
|---|---|---|---|
| Study Design & Citation | Phase III Randomized (Lumiere trial) [1] | Phase III Randomized (Comparator Arm) [1] | Phase I, Single-Institution [2] |
| Patient Population | Relapsed/Refractory PTCL (after ≥1 prior therapy) | Relapsed/Refractory PTCL (after ≥1 prior therapy) | Relapsed/Refractory Lymphoma (including PTCL) |
| Overall Response Rate (ORR) | 33% [1] | 45% (Pralatrexate, Romidepsin, or Gemcitabine) [1] | 71% (in PTCL patients, 10/14) [2] |
| Complete Response (CR) Rate | Information not specified in result summary | Information not specified in result summary | 29% (4/14 in PTCL patients) [2] |
| Median Progression-Free Survival (PFS) | 115 days [1] | 104 days [1] | Not reported |
| Common Adverse Events (AEs) | Anemia (53%), Neutropenia (47%) [1] | Anemia (34%), Neutropenia (31%) [1] | Oral mucositis, Sepsis (DLTs) [2] |
| Conclusion | Not superior to comparator arm [1] | Standard options for comparison | Safe, well-tolerated, highly active combination [2] |
Here are the detailed methodologies for the key clinical trials cited in the comparison.
The following diagram illustrates the distinct clinical pathways and rationales for the this compound trial and the pralatrexate-romidepsin combination study.
The phase III clinical trial for this compound (referred to as the "Lumiere" trial) focused on relapsed or refractory peripheral T-cell lymphoma (PTCL), not bladder cancer [1]. The key outcomes from this study are summarized below.
| Parameter | This compound (n=138) | Investigator's Choice Comparator (n=133) |
|---|---|---|
| Centrally Assessed Overall Response Rate | 33% | 45% |
| Median Progression-Free Survival | 115 days | 104 days |
| Common Adverse Events (Grade not specified) | Anemia (53%), Neutropenia (47%) | Anemia (34%), Neutropenia (31%) |
| Treatment-Related Discontinuations | 9% | 14% |
| Conclusion | Not statistically superior to the comparator arm. |
The comparator arm consisted of other single-agent drugs used in PTCL, such as pralatrexate, romidepsin, or gemcitabine [1].
For reference, the standard and emerging treatments for high-risk non-muscle invasive bladder cancer (NMIBC), where Bacillus Calmette-Guérin (BCG) is a cornerstone therapy, are quite different. The field is rapidly evolving with new alternatives for BCG-unresponsive cases [2] [3]. The table below outlines some of these newer agents.
| Therapy | Mechanism of Action | Key Efficacy Data (Complete Response Rate) |
|---|---|---|
| Nadofaragene Firadenovec [3] | Gene therapy (delivers interferon alfa-2b) | 53.4% at 3 months (in patients with carcinoma in situ) |
| Nogapendekin Alfa Inbakicept (NAI) + BCG [3] | IL-15 receptor agonist (activates NK and CD8+ T cells) | 55% at 3 months (in patients with carcinoma in situ) |
| Cretostimogene (CG0070) [3] | Oncolytic virus | 75.5% overall response rate |
| Pembrolizumab [4] [5] | Immune checkpoint inhibitor (anti-PD-1) | 41% complete response rate at 3 months |
The following diagram illustrates the general mechanism of action for intravesical BCG, which remains a first-line immunotherapy for bladder cancer.
| Cancer Type | Study Details | Key Efficacy Findings | Safety Findings |
|---|
| HR+/HER2- Metastatic Breast Cancer [1] [2] [3] | Population: Endocrine-resistant, previously treated with CDK4/6i. Regimen: this compound monotherapy vs. This compound + Fulvestrant (Phase 2, Randomized) [1]. | ORR: ~20% in both arms [1] [2]. mPFS: 5.6 months (mono) vs. 5.4 months (combo) [1]. CBR (24-week): 41.3% (mono) vs. 28.9% (combo) [1]. | Most common grade ≥3 AEs: Neutropenia (41.8%), anemia (13.2%) [1]. | | HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) [4] | Population: Immunotherapy- and platinum-resistant. Regimen: this compound + Pembrolizumab (Phase 1/2) [4]. | ORR: 0% [4]. Prolonged SD: 4 of 15 patients had SD ≥6 months [4]. mOS: 16.8 months; mPFS: 1.4 months [4]. | Combination was well-tolerated. Expected toxicity was cytopenia, leading to dose reductions in some patients after many cycles [4]. |
The TBCRC041 trial demonstrated that this compound has clinically meaningful activity in a difficult-to-treat population of patients with endocrine-resistant, CDK4/6i-resistant metastatic breast cancer [1] [2]. The notable finding was that adding fulvestrant to this compound did not improve response rates or progression-free survival compared to this compound monotherapy [1]. This suggests that the observed clinical benefit is primarily driven by this compound itself.
In a phase 1/2 study of patients with immunotherapy-resistant, HPV-positive HNSCC, the combination of this compound and pembrolizumab did not lead to any objective tumor responses [4]. However, a significant portion of patients achieved prolonged stable disease, with a median overall survival of 16.8 months, which is considered promising in this resistant population [4].
This compound is a selective inhibitor of Aurora A Kinase (AURKA), a key regulator of mitosis [5] [6]. Inhibition of AURKA leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells [6].
Preclinical studies provide a strong rationale for combining this compound with other agents, revealing several synergistic mechanisms:
The following diagram illustrates how this compound targets cancer cells and modulates the tumor microenvironment.
The clinical data suggests that this compound's development path is nuanced:
The ongoing ALISCA-Breast1 trial will be crucial in defining the optimal dose and further confirming the efficacy of this compound in the treatment algorithm for HR+/HER2- metastatic breast cancer [5] [3].
| Outcome Measure | This compound (n=138) | Investigator's Choice (n=133) | Comparative Result |
|---|---|---|---|
| Overall Response Rate (ORR) | 33% [1] [2] | 45% [1] [2] | Odds Ratio: 0.66 (95% CI, 0.33–1.08) [1] |
| Complete Response (CR) Rate | 18% [1] | 27% [1] | |
| Median Progression-Free Survival (PFS) | 115 days [1] [2] | 104 days [1] [2] | Hazard Ratio (HR): 0.87 (95% CI, 0.644–1.162) [1] [2] |
| 2-Year Overall Survival (OS) | 35% [1] [2] | 35% [1] [2] | |
| Median Duration of Response | 225 days [1] | 172 days [1] | |
| Common Grade ≥3 Adverse Events | |||
| • Anemia | 53% [1] [2] | 34% [1] [2] | |
| • Neutropenia | 47% [1] [2] | 31% [1] [2] | |
| Drug Discontinuation due to AEs | 9% [1] [2] | 13% [1] [2] |
For researchers, the methodologies and contextual findings from the core trials are critical.
Research indicates that this compound's potential may lie beyond single-agent use in PTCL.
Combination with Romidepsin: A phase I trial investigated this compound combined with the histone deacetylase (HDAC) inhibitor romidepsin in relapsed/refractory aggressive B-cell and T-cell lymphomas [3]. The rationale was preclinical synergy, as HDAC inhibitors can degrade Aurora A Kinase and modify kinetochore assembly [3]. Although the objective response rate (ORR) was 28% across the cohort, it reached 71% (5 out of 7) in patients with classical Hodgkin Lymphoma (cHL), suggesting a more promising signal in this specific patient population [3].
Combination in Mantle Cell Lymphoma (MCL): Preclinical studies show that this compound combined with the BTK inhibitor ibrutinib is synergistic in inhibiting MCL cell lines, even those insensitive to ibrutinib alone [4]. In a mouse xenograft model, the doublet of this compound plus ibrutinib showed comparable anti-tumor response to ibrutinib plus rituximab. Furthermore, the triplet combination of this compound, ibrutinib, and rituximab demonstrated significantly stronger tumor growth inhibition than the doublets [4].
To understand the biological rationale for these trials, the mechanism of action and research context is key.
Aurora A Kinase is a serine/threonine kinase that is essential for mitosis, regulating processes like centrosome maturation, spindle assembly, and chromosome alignment [3] [5]. It is frequently overexpressed in various human tumors, including lymphomas [2] [5]. This compound is a selective, small-molecule inhibitor of AAK. By binding to its ATP-site, it disrupts mitotic progression, leading to mitotic defects and ultimately, cell death [4] [5].
The collected data point towards specific future pathways for this compound research:
The table below summarizes the key differences in alisertib's pharmacokinetics and the resulting dosing strategies between Asian and Western populations.
| Parameter | Western Population | East Asian Population | Explanation/Implication |
|---|---|---|---|
| Recommended Adult Dose (single-agent) | 50 mg twice daily (b.i.d.) [1] [2] | 30 mg twice daily (b.i.d.) [1] [3] | A 40% lower dose is recommended in East Asia. |
| Apparent Oral Clearance (CL/F) | 4.39 L/h [1] | 2.65 L/h [1] [3] | Clearance is ~40% lower in East Asian patients. |
| Relative Bioavailability (F) | Reference [1] | 52% higher [1] | East Asian patients have significantly higher drug exposure from the same dose. |
| Steady-State AUC(0-τ) at respective RP2D | 24.1 µM·h (50 mg b.i.d.) [1] | 21.4 µM·h (30 mg b.i.d.) [1] | The lower 30 mg dose in Asia yields similar drug exposure to the 50 mg dose in the West. |
| Maximum Tolerated Dose (MTD) | 50 mg b.i.d. [1] [2] | 30 mg b.i.d. [3] | The highest safe dose is lower in East Asian patients. |
This difference in pharmacokinetics translates directly to clinical practice. Model-based simulations support that a 40% lower dose (30 mg b.i.d.) in East Asian patients results in systemic drug exposure equivalent to the 50 mg b.i.d. dose in Western patients [1]. This approach ensures a similar efficacy and safety profile across regions.
The primary evidence comes from a global population pharmacokinetic analysis that pooled data from 10 clinical trials, including 671 cancer patients from Western countries and Japan/East Asia [1].
The following diagram illustrates the workflow of the population pharmacokinetic and exposure-safety analysis that established the dosing rationale.
While the population PK analysis quantitatively established the difference in bioavailability, the exact biological or environmental causes are multifaceted. The search results suggest that inter-ethnic PK differences are common and can be attributed to a combination of factors [5]:
| Aspect | Data | Experimental Context / Notes |
|---|---|---|
| Biochemical IC50 (Aurora A) | 1.2 nM [1] | Cell-free kinase assay. |
| Biochemical IC50 (Aurora B) | 396.5 nM [1] | Cell-free kinase assay. |
| Selectivity Ratio (Aurora A/B) | >200-fold [1] | Calculated from IC50 values. |
| Cellular IC50 (Proliferation) | Ranged from 62 nM to 1.5 μM across various human tumor cell lines (e.g., HL-60, MV-4-11, HCT116) [1] | Measures anti-proliferative effect in whole cells. |
| Key Cellular Phenotype | Mitotic arrest, mitotic spindle defects, and apoptosis [2]. Can also lead to polyploid giant cancer cells (PGCCs) and subsequent insensitivity [3]. | Phenotype is consistent with primary inhibition of Aurora A. PGCC formation indicates a route to reduced efficacy. |
The high specificity of Alisertib translates into distinct cellular outcomes. Understanding the mechanism and how to measure it is crucial for your experimental design.
Mechanism of Aurora A Inhibition: this compound binds to the ATP-binding site of Aurora A, preventing its autophosphorylation at Thr288 and subsequent activation [2]. This leads to defects in centrosome separation, the formation of monopolar spindles, and arrest of cells in the mitotic (G2/M) phase [2]. This prolonged arrest can ultimately trigger apoptosis (cell death) [2].
Key Experimental Protocols: To demonstrate this compound's activity and specificity in your research, you can use these well-established methods:
The diagram below illustrates the experimental workflow and the key phenotypic outcomes to assess when evaluating this compound's activity.
A key challenge observed in Triple-Negative Breast Cancer (TNBC) models is that this compound treatment can induce Polyploid Giant Cancer Cells (PGCCs) [3]. These cells can survive, proliferate, and contribute to reduced drug sensitivity, representing a pathway to insensitivity. Research suggests this can be targeted; the glucocorticoid receptor antagonist Mifepristone has been shown to target PGCCs and mitigate this form of this compound insensitivity [3].
Furthermore, the biological requirement for inhibition can vary by cancer type. For example, in HPV-driven cervical cancers, simultaneous inhibition of both Aurora A and B was found to be necessary for maximal efficacy [5]. This suggests that in some contexts, combining this compound with a selective Aurora B inhibitor, or using a pan-Aurora inhibitor, might be a more effective therapeutic strategy.